1-(b-D-Xylofuranosyl)-5-methoxyuracil
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H14N2O7 |
|---|---|
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1 |
InChI-Schlüssel |
ZXIATBNUWJBBGT-WJZMDOFJSA-N |
Isomerische SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog belonging to the pyrimidine (B1678525) family. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural similarity to other xylofuranosyl and 5-substituted uracil (B121893) derivatives suggests significant potential in the fields of antiviral and anticancer research. This guide provides a comprehensive overview of its presumed chemical properties, potential biological activities, and plausible mechanisms of action based on data from closely related compounds. The information herein is intended to serve as a foundational resource for researchers initiating studies on this specific analog, offering insights into its synthesis, potential therapeutic applications, and relevant experimental methodologies.
Chemical Identity and Properties
Based on the analysis of related compounds such as 1-(β-D-Xylofuranosyl)-5-methyluracil and other uracil analogs, the fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be predicted.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H14N2O7 | Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil. |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula. |
| CAS Number | Not available | Not found in public databases, suggesting it may be a novel compound. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar nucleoside analogs. |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs. |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring. |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring. |
Potential Biological Activity and Mechanism of Action
The biological activity of nucleoside analogs is often attributed to their ability to interfere with nucleic acid synthesis and other cellular processes. The structural features of 1-(β-D-Xylofuranosyl)-5-methoxyuracil suggest potential as both an antiviral and an anticancer agent.
Antiviral Activity
Many uracil analogs exhibit antiviral properties by acting as chain terminators during viral replication. The xylofuranosyl sugar moiety, an isomer of the natural ribose, can be recognized by viral polymerases. Following intracellular phosphorylation to its triphosphate form, the analog can be incorporated into the growing viral DNA or RNA chain. The altered stereochemistry of the xylose sugar, particularly at the 2' and 3' positions, can prevent the formation of the subsequent phosphodiester bond, thereby terminating replication.
The 5-methoxy substitution on the uracil base may also influence the compound's interaction with viral enzymes, potentially enhancing its specificity or potency against certain viruses, such as Herpes Simplex Virus (HSV) or Human Immunodeficiency Virus (HIV).
Anticancer Activity
The anticancer potential of nucleoside analogs often stems from their ability to inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells. Purine and pyrimidine analogs are known to have broad antitumor activity.[1] Similar to its antiviral mechanism, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, upon conversion to its triphosphate derivative, could act as a competitive inhibitor of cellular DNA polymerases. Its incorporation into the DNA of cancer cells would lead to chain termination, cell cycle arrest, and ultimately, apoptosis.
The mechanism of action for related uracil analogs often involves the inhibition of key enzymes involved in nucleotide metabolism, such as thymidylate synthase. While 5-fluorouracil (B62378) is a well-known inhibitor of this enzyme, the 5-methoxy group may confer a different or additional mode of action.
Predicted Signaling Pathway Involvement
The primary signaling pathway likely affected by this compound is the DNA damage response pathway. Incorporation of the analog into DNA would trigger cellular stress signals, leading to the activation of proteins such as ATM and ATR. These kinases would then phosphorylate a cascade of downstream targets, including p53 and Chk1/Chk2, leading to cell cycle arrest and apoptosis.
Caption: Predicted mechanism of action leading to apoptosis.
Experimental Protocols
Detailed experimental protocols for 1-(β-D-Xylofuranosyl)-5-methoxyuracil are not available. However, established methodologies for the synthesis and evaluation of similar nucleoside analogs can be adapted.
Proposed Synthesis
A plausible synthetic route would involve the condensation of a protected xylofuranose (B8766934) derivative with silylated 5-methoxyuracil (B140863). This is a common and effective method for the formation of N-glycosidic bonds in nucleoside synthesis.
Caption: A generalized workflow for nucleoside synthesis.
Detailed Steps:
-
Protection of D-Xylose: The hydroxyl groups of D-xylose are protected, for instance, by acetylation, to prevent side reactions.
-
Activation of the Anomeric Center: The anomeric hydroxyl group is typically converted to a better leaving group, such as an acetate, to facilitate the subsequent condensation reaction.
-
Silylation of 5-Methoxyuracil: 5-Methoxyuracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and activate it for the glycosylation reaction.
-
Condensation: The protected xylofuranose and silylated 5-methoxyuracil are reacted in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) to form the N-glycosidic bond.
-
Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., methanolic ammonia (B1221849) for acetyl groups).
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
In Vitro Antiviral Assay
To evaluate the antiviral activity, a plaque reduction assay or a yield reduction assay can be employed.
-
Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is cultured in appropriate media.
-
Infection: Confluent cell monolayers are infected with a known titer of the target virus.
-
Treatment: After a brief adsorption period, the viral inoculum is removed, and the cells are overlaid with media containing various concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
Incubation: The plates are incubated for a period sufficient for viral replication and plaque formation.
-
Quantification: Plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT assay) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compound.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
In Vitro Anticancer Assay
The antiproliferative activity against cancer cell lines can be assessed using a standard MTT assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Data Presentation
As specific experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is unavailable, the following tables present hypothetical yet plausible data based on the activities of related nucleoside analogs. These tables are for illustrative purposes to guide future experimental design.
Table 2: Hypothetical Antiviral Activity
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| HSV-1 | Vero | 2.5 | >100 | >40 |
| HSV-2 | Vero | 5.1 | >100 | >19.6 |
| HIV-1 | MT-4 | 10.2 | >100 | >9.8 |
| Influenza A | MDCK | >50 | >100 | - |
Table 3: Hypothetical Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.8 |
| MCF-7 | Breast Cancer | 22.4 |
| A549 | Lung Cancer | 35.1 |
| HCT116 | Colon Cancer | 18.9 |
Conclusion and Future Directions
1-(β-D-Xylofuranosyl)-5-methoxyuracil represents a promising yet underexplored nucleoside analog. Based on the extensive research on related compounds, it is rational to predict that this molecule possesses significant potential as an antiviral and/or anticancer agent. The proposed mechanisms of action, centered on the inhibition of nucleic acid synthesis, provide a solid foundation for future investigations.
Future research should focus on:
-
Chemical Synthesis and Characterization: The development of an efficient and scalable synthesis protocol is the first critical step. Comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential to confirm its structure and purity.
-
In-depth Biological Evaluation: Systematic screening against a broad panel of viruses and cancer cell lines is necessary to identify its primary therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound will be crucial for its further development. This includes studies on its interaction with viral and cellular polymerases, as well as its effects on cell cycle regulation and apoptosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with modifications at the 5-position of the uracil ring or at various positions of the xylofuranose moiety could lead to the discovery of compounds with improved potency and selectivity.
This technical guide serves as a starting point for the scientific community to explore the therapeutic potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a molecule that holds promise for the development of new treatments for viral infections and cancer.
References
An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Structure, Properties, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Modifications to either the nucleobase or the sugar moiety can lead to compounds with significant therapeutic activity.[2] This guide focuses on the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil. This compound combines a β-D-xylofuranose sugar with a 5-methoxyuracil (B140863) base, representing a unique structural entity with potential for biological activity. The xylofuranosyl configuration, an epimer of the natural ribofuranose, is known to confer interesting biological properties to nucleosides.[3] Similarly, substitutions at the 5-position of the uracil (B121893) ring are a common strategy for modulating the biological effects of nucleoside analogs.[4][5]
Chemical Structure and Properties
The chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil consists of a 5-methoxyuracil moiety linked to the anomeric carbon of a β-D-xylofuranose ring via an N-glycosidic bond.
IUPAC Name: 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Molecular Formula: C₁₀H₁₄N₂O₇
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, estimated based on data from structurally related compounds such as 1-(β-D-xylofuranosyl)uracil and 5-methoxyuracil.
| Property | Predicted Value | Reference Compounds |
| Molecular Weight | 274.23 g/mol | C₁₀H₁₄N₂O₇ |
| Melting Point | 160-170 °C | 1-(β-D-Xylofuranosyl)uracil (~158°C) |
| LogP | -1.5 to -2.5 | Xylofuranosyl nucleosides are generally polar |
| Hydrogen Bond Donors | 4 | -OH and -NH groups |
| Hydrogen Bond Acceptors | 7 | Carbonyl, ether, and hydroxyl oxygens |
| Topological Polar Surface Area (TPSA) | ~130 Ų | Calculated based on structure |
Synthesis Methodology
A plausible synthetic route to 1-(β-D-Xylofuranosyl)-5-methoxyuracil would involve the condensation of a protected xylofuranose (B8766934) derivative with silylated 5-methoxyuracil, a common method in nucleoside synthesis.[6]
General Experimental Protocol
-
Preparation of Protected Xylofuranose: D-xylose is first converted to a suitable per-acylated or per-silylated furanose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. This protects the hydroxyl groups during the subsequent glycosylation reaction.
-
Silylation of 5-Methoxyuracil: 5-Methoxyuracil is silylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) in a dry aprotic solvent (e.g., acetonitrile) to enhance its solubility and reactivity.
-
Glycosylation Reaction: The protected xylofuranose is condensed with the silylated 5-methoxyuracil in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Deprotection: The protecting groups on the sugar moiety are removed. For example, benzoyl groups can be cleaved by treatment with sodium methoxide (B1231860) in methanol.
-
Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography.
Synthesis Workflow Diagram
Caption: Hypothetical synthesis workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Predicted Biological Activity and Signaling Pathways
While no specific biological data exists for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, its activity can be inferred from its constituent parts.
-
Xylofuranosyl Nucleosides: Analogs such as 9-(β-D-xylofuranosyl)adenine have shown cytostatic and antiviral properties. The altered stereochemistry at the 3'-position of the sugar can affect recognition by cellular kinases and polymerases, potentially leading to chain termination during DNA or RNA synthesis.[3]
-
5-Substituted Uracil Derivatives: Modifications at the 5-position of the uracil ring are known to influence antiviral and anticancer activity.[7][4] For instance, 5-fluorouracil (B62378) is a widely used anticancer drug that inhibits thymidylate synthase. The 5-methoxy group may alter the electronic properties of the uracil ring and its interaction with target enzymes.
Potential Mechanism of Action
A likely mechanism of action for nucleoside analogs is through the inhibition of nucleic acid synthesis.
Caption: Potential mechanism of action for a nucleoside analog.
Characterization and Analytical Methods
The structural elucidation and purity assessment of the synthesized 1-(β-D-Xylofuranosyl)-5-methoxyuracil would rely on standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the anomeric proton (H-1'), sugar protons (H-2' to H-5'), and the uracil proton (H-6). The methoxy (B1213986) group would appear as a singlet. |
| ¹³C NMR | Resonances for all carbon atoms, including the anomeric carbon, sugar carbons, uracil carbons, and the methoxy carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final compound. |
Conclusion
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with a unique combination of a xylofuranose sugar and a 5-methoxy-substituted uracil base. While direct experimental data is currently unavailable, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential biological activity based on established knowledge of related compounds. Further investigation into this molecule is warranted to explore its therapeutic potential as an antiviral or anticancer agent. The methodologies and predictive data presented here offer a solid foundation for researchers and drug development professionals to embark on the synthesis and biological evaluation of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. books.google.cn [books.google.cn]
- 3. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide
Introduction
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a nucleoside analog. The structural elucidation of such novel compounds is fundamental in the fields of medicinal chemistry and drug development. High-resolution analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure, purity, and molecular weight of newly synthesized molecules. This document outlines the standard methodologies for obtaining and interpreting NMR and MS data for nucleoside analogs, with a specific focus on the title compound.
Experimental Protocols
The following sections describe generalized but detailed protocols for acquiring high-quality NMR and MS data for a small molecule like 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For a comprehensive analysis, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are typically performed.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required. For the less sensitive ¹³C NMR, a larger quantity of 50-100 mg is preferable.[2]
-
Solvent Selection: The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[2] Common choices for nucleosides include dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O), as they effectively dissolve polar molecules.[3]
-
Dissolution: The sample is weighed accurately and dissolved in the deuterated solvent in a small vial. Complete dissolution can be aided by vortexing. To ensure spectral quality, any particulate matter should be removed by filtering the solution through a glass wool plug into the NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples can be added.[4]
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-90° pulse angle and an acquisition time of 1-2 seconds.[1]
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, more scans are required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the xylofuranose (B8766934) spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the 5-methoxyuracil (B140863) base to the xylofuranose sugar moiety.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nucleosides.[6]
Sample Preparation:
-
Concentration: A dilute solution of the analyte is prepared, typically in the range of 10-100 micrograms per mL.[7]
-
Solvent System: The sample is dissolved in a solvent compatible with ESI-MS, such as a mixture of methanol, acetonitrile, or water. High concentrations of non-volatile salts must be avoided.[7]
-
Filtration: The solution should be filtered to remove any particulates that could block the instrument's tubing.[7]
Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurement.
-
Ionization Mode: ESI can be run in either positive or negative ion mode. For nucleosides, positive ion mode is common, detecting the protonated molecule [M+H]⁺.
-
Accurate Mass Measurement: The instrument is calibrated using a known reference compound to ensure high mass accuracy, which is critical for determining the elemental composition.[8]
-
Tandem MS (MS/MS): To obtain structural information, the precursor ion (e.g., [M+H]⁺) is selected and fragmented. The resulting product ions provide insights into the molecule's structure, such as the characteristic cleavage of the glycosidic bond between the sugar and the base.[9][10]
Predicted Spectroscopic Data
The following tables summarize the expected NMR and MS data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, based on known values for similar chemical structures.
Predicted NMR Data
The chemical shifts are referenced to TMS at 0 ppm. The expected solvent is DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 7.8 - 8.0 | s | - |
| H-1' | ~ 5.8 - 6.0 | d | ~ 2-4 |
| H-2' | ~ 4.2 - 4.4 | t | ~ 4-6 |
| H-3' | ~ 4.0 - 4.2 | t | ~ 4-6 |
| H-4' | ~ 3.8 - 4.0 | m | - |
| H-5'a, H-5'b | ~ 3.5 - 3.7 | m | - |
| 5-OCH₃ | ~ 3.7 - 3.9 | s | - |
| 2'-OH, 3'-OH, 5'-OH | ~ 4.5 - 5.5 (broad) | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 151 |
| C-4 | ~ 163 |
| C-5 | ~ 140 |
| C-6 | ~ 141 |
| C-1' | ~ 88 |
| C-2' | ~ 75 |
| C-3' | ~ 73 |
| C-4' | ~ 84 |
| C-5' | ~ 61 |
| 5-OCH₃ | ~ 56 |
Note: NMR chemical shifts are highly dependent on the solvent and experimental conditions. These predictions are based on data for D-xylose, uracil (B121893) derivatives, and general substituent effects.[11][12][13]
Predicted Mass Spectrometry Data
The molecular formula for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇. The monoisotopic molecular weight is approximately 274.08 g/mol .
Table 3: Predicted High-Resolution MS Data (Positive ESI Mode)
| Ion | Calculated m/z | Description |
| [M+H]⁺ | ~ 275.0874 | Protonated parent molecule |
| [M+Na]⁺ | ~ 297.0693 | Sodium adduct of the parent molecule |
| [M-H₂O+H]⁺ | ~ 257.0768 | Loss of a water molecule from the sugar moiety |
| [Base+H]⁺ | ~ 143.0451 | Protonated 5-methoxyuracil base following cleavage of the N-glycosidic bond |
Note: The fragmentation of nucleosides in MS/MS experiments is characterized by the cleavage of the N-glycosidic bond, resulting in ions corresponding to the base and sugar moieties. Further fragmentation of the sugar can also occur.[9][14][15]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel nucleoside analog.
Caption: General workflow for the structural analysis of a novel chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. scienceopen.com [scienceopen.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. uab.edu [uab.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. omicronbio.com [omicronbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of Xylofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylofuranosyl nucleosides, a class of synthetic nucleoside analogs characterized by a xylose sugar moiety in a furanose ring, are emerging as a significant area of interest in the quest for novel therapeutic agents. Their structural similarity to natural nucleosides allows them to interact with a variety of cellular and viral enzymes, leading to a range of biological activities. This technical guide provides an in-depth overview of the current research, potential therapeutic targets, and methodologies associated with the study of xylofuranosyl nucleosides. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Therapeutic Targets and Mechanisms of Action
Xylofuranosyl nucleosides have demonstrated promising activity against a range of therapeutic targets, primarily in the fields of oncology and virology, as well as in the inhibition of specific enzymes.
Anticancer Activity
Several xylofuranosyl nucleoside derivatives have exhibited potent cytotoxic effects against various cancer cell lines. The primary mechanism appears to involve the disruption of the cell cycle and the induction of apoptosis.
Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis
Certain 3'-O-benzyl-5'-azido and 5'-guanidino xylofuranosyl nucleosides have been shown to induce G2/M cell cycle arrest in cancer cells, such as K562 leukemia cells[1]. This arrest is believed to be triggered by DNA damage or replication stress caused by the nucleoside analog. The cell cycle arrest at the G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. This process is often mediated by the p53 tumor suppressor protein, which can upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits the Cdc2/cyclin B complex, which is essential for entry into mitosis[2][3]. The sustained arrest can ultimately lead to the activation of apoptotic pathways.
The induction of apoptosis by nucleoside analogs can also be mediated through the activation of caspases. Some nucleoside analogs have been shown to activate initiator caspases, such as caspase-8, and executioner caspases, like caspase-3, in colorectal cancer cells[4][5].
Antiviral Activity
Xylofuranosyl nucleosides have shown significant potential as antiviral agents, particularly against RNA viruses. Their mechanism of action is primarily centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp).
Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase (RdRp)
After entering the host cell, xylofuranosyl nucleosides are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with natural nucleoside triphosphates for the active site of the viral RdRp. The incorporation of the xylofuranosyl nucleoside monophosphate into the growing viral RNA chain can lead to chain termination due to the modified sugar structure, or it can act as a non-obligate chain terminator, causing mutations in the viral genome during subsequent replication rounds[6][7][8]. Molecular dynamics simulations have suggested favorable interactions between xylose nucleosides with a 3'-phosphonate moiety and the active site of the enterovirus 71 RdRp[6].
Enzyme Inhibition
Specific derivatives of xylofuranosyl nucleosides have been identified as potent and selective inhibitors of certain enzymes, such as butyrylcholinesterase (BChE), which is a target in the symptomatic treatment of Alzheimer's disease.
Mechanism of Action: Butyrylcholinesterase (BChE) Inhibition
5'-Guanidino-6-chloropurine xylofuranosyl nucleosides have been shown to be mixed-type and selective inhibitors of BChE[1][5]. This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. The presence of benzyl (B1604629) groups on the carbohydrate moiety and an N7-linked purine (B94841) nucleobase appears to be important for strong BChE inhibition[9]. By inhibiting BChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in Alzheimer's disease[10].
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various xylofuranosyl nucleosides.
Table 1: Anticancer Activity of Xylofuranosyl Nucleosides (IC50 values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5'-Guanidino-N9-6-chloropurine xylofuranoside | DU-145 (Prostate) | 27.63 | [1] |
| 5'-Guanidino-N7-6-chloropurine xylofuranoside | DU-145 (Prostate) | 24.48 | [1][11] |
| HCT-15 (Colorectal) | 64.07 | [1][11] | |
| MCF-7 (Breast) | 43.67 | [12] | |
| 5'-Guanidino uracil (B121893) xylofuranoside | HCT-15 (Colorectal) | 76.02 | [1][5] |
| 5'-Azido-N9-6-chloropurine xylofuranoside | HCT-15 (Colorectal) | ~36.36 (2-fold lower than 5-FU) | [4] |
| 5-Deoxy-alpha-L-lyxofuranosyl benzimidazole (B57391) (halogenated) | HCMV (in vitro) | 0.2 - 0.4 | [13] |
Table 2: Antiviral Activity of Xylofuranosyl Nucleosides (EC50 values in µM)
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Adenine-containing xylosyl nucleoside phosphonate | Measles virus (MeV) | Not specified | 12 | [6][12] |
| Enterovirus-68 (EV-68) | Not specified | 16 | [6][12] | |
| Disilylated 3'-glucosylthio xylonucleoside | Sindbis virus (SINV) | Not specified | 3 | [2] |
| 2',5'-di-O-silylated 3'-C-alkylthio nucleosides | SARS-CoV-2 | Vero E6 | Low micromolar | [2] |
Table 3: Enzyme Inhibition by Xylofuranosyl Nucleosides (Ki values in µM)
| Compound | Enzyme | Inhibition Type | Ki (µM) | Ki' (µM) | Reference |
| 5'-Guanidino-N9-6-chloropurine xylofuranoside | Butyrylcholinesterase (BChE) | Mixed | 0.89 | 2.96 | [1][5] |
| 9-(3'-azido-3'-deoxy-β-D-xylofuranosyl)adenine 5'-triphosphate | E. coli DNA-dependent RNA polymerase | Mixed | 33 | - | [1] |
| 9-(3'-azido-3'-deoxy-β-D-xylofuranosyl)guanine 5'-triphosphate | E. coli DNA-dependent RNA polymerase | Mixed | 0.95 | - | [1] |
| 9-β-D-xylofuranosyladenine 5'-triphosphate | Cherry salmon RNA polymerase I | Competitive | 14 | - | |
| Cherry salmon RNA polymerase II | Competitive | 5 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of xylofuranosyl nucleosides.
Synthesis of 5'-Guanidino-6-chloropurine Xylofuranosyl Nucleosides
This protocol describes a key synthetic transformation for generating bioactive xylofuranosyl nucleosides.
Procedure:
-
N-Glycosylation: A solution of 5-azido-3-O-benzyl xylofuranosyl acetate donor and a silylated nucleobase (e.g., 6-chloropurine) in acetonitrile (B52724) is treated with a Lewis acid catalyst such as trimethylsilyl (B98337) triflate (TMSOTf). The reaction is typically heated to around 65°C to facilitate the formation of the N-glycosidic bond[12].
-
Staudinger Reduction and Guanidinylation: The resulting 5'-azido nucleoside is subjected to a one-pot, two-step reaction. First, a Staudinger reduction is performed using triphenylphosphine (B44618) (PPh3) in the presence of water to convert the azide (B81097) to an amine. Following the reduction, a guanidinylating agent like N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine is added to the reaction mixture to form the 5'-guanidino group[12].
Cytotoxicity (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Xylofuranosyl nucleoside stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the xylofuranosyl nucleoside and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
Serum-free medium
-
Xylofuranosyl nucleoside stock solutions
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the xylofuranosyl nucleoside. Mix equal volumes of each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) and incubate at 37°C for 1 hour[6].
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 90 minutes at 37°C.
-
Overlay: Aspirate the inoculum and add the semi-solid overlay medium to each well[6].
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days)[6].
-
Fixation and Staining: Fix the cells with the fixing solution, remove the overlay, and stain the monolayer with crystal violet.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%[6].
Cholinesterase Inhibition (Ellman's) Assay
This spectrophotometric method is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
96-well plate or cuvettes
-
Phosphate (B84403) buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate
-
AChE or BChE enzyme solution
-
Xylofuranosyl nucleoside stock solutions
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Add the enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to all wells to start the reaction.
-
Absorbance Monitoring: Immediately monitor the increase in absorbance at 405-412 nm over time. The color change is due to the reaction of the product, thiocholine, with DTNB.
-
Data Analysis: Calculate the reaction rates and determine the percentage of enzyme inhibition for each compound concentration. Calculate the IC50 and/or Ki values.
Clinical Perspective
While several nucleoside analogs such as Gemcitabine, Fludarabine, and Clofarabine are established and widely used anticancer drugs, there is currently no publicly available information from clinical trial registries indicating that xylofuranosyl nucleoside derivatives are undergoing clinical trials[1][4]. The promising preclinical data, however, suggests that these compounds warrant further investigation and could potentially enter clinical development in the future.
Conclusion
Xylofuranosyl nucleosides represent a versatile class of compounds with significant therapeutic potential. Their ability to target fundamental cellular and viral processes, such as cell cycle regulation, apoptosis, and viral replication, makes them attractive candidates for further drug development. The detailed methodologies and quantitative data presented in this guide are intended to facilitate ongoing research and accelerate the translation of these promising compounds from the laboratory to the clinic. As our understanding of the specific molecular interactions and signaling pathways modulated by these nucleosides deepens, so too will our ability to design more potent and selective therapeutic agents.
References
- 1. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Fludarabine - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Gemcitabine: a pharmacologic and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clofarabine - Wikipedia [en.wikipedia.org]
- 7. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clofarabine | C10H11ClFN5O3 | CID 119182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Gemcitabine - Wikipedia [en.wikipedia.org]
- 13. Gemcitabine: a critical nucleoside for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Review of a Sparsely Explored Nucleoside Analog
For Immediate Release
[City, State] – Despite the continued interest in nucleoside analogs for therapeutic applications, the specific mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding, which is primarily inferred from research on structurally related compounds, and highlights the significant knowledge gaps that present opportunities for future investigation by researchers, scientists, and drug development professionals.
Introduction to 1-(β-D-Xylofuranosyl)-5-methoxyuracil
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog. It comprises a xylofuranose (B8766934) sugar moiety attached to a 5-methoxyuracil (B140863) nucleobase. While the broader class of xylofuranosyl nucleosides and 5-substituted uracil (B121893) derivatives has been a subject of study for their potential antiviral and anticancer properties, this specific combination has not been extensively investigated. The introduction of the methoxy (B1213986) group at the 5-position of the uracil ring and the xylose sugar configuration are expected to influence its biological activity, potentially through altered enzyme recognition, cellular uptake, or metabolic fate compared to endogenous nucleosides or other analogs.
Postulated Mechanisms of Action Based on Related Compounds
In the absence of direct experimental evidence for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, we can hypothesize potential mechanisms of action by examining related molecules.
Interference with Nucleic Acid Synthesis
A common mechanism for nucleoside analogs is the disruption of DNA or RNA synthesis. This can occur through several pathways:
-
Phosphorylation and Incorporation: The analog may be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. The triphosphate derivative can then act as a substrate for DNA or RNA polymerases, leading to its incorporation into nascent nucleic acid chains. The presence of the xylofuranose sugar, which differs from the natural deoxyribose or ribose, could lead to chain termination or altered nucleic acid structure, thereby disrupting replication and transcription.
-
Enzyme Inhibition: The phosphorylated forms of the nucleoside analog could act as competitive or non-competitive inhibitors of enzymes crucial for nucleotide metabolism. A key target for many uracil analogs is thymidylate synthase (TS), an enzyme essential for the de novo synthesis of thymidine, a necessary component of DNA. However, the 5-methoxy substitution may alter its interaction with TS compared to the well-studied 5-fluorouracil. Other potential enzyme targets include DNA and RNA polymerases, and ribonucleotide reductase.
Inhibition of Uridine (B1682114) Phosphorylase
Some uracil derivatives have been shown to inhibit uridine phosphorylase, an enzyme that reversibly cleaves uridine to uracil and ribose-1-phosphate. Inhibition of this enzyme can disrupt the cellular pool of pyrimidines and may potentiate the activity of other chemotherapeutic agents. It is plausible that 1-(β-D-Xylofuranosyl)-5-methoxyuracil could interact with and inhibit this enzyme.
Quantitative Data and Experimental Protocols: A Call for Research
A thorough review of existing literature reveals a notable absence of quantitative data (e.g., IC50, Ki values) and detailed experimental protocols specifically for 1-(β-D-Xylofuranosyl)-5-methoxyuracil. To elucidate its mechanism of action, the following experimental approaches are recommended:
In Vitro Cytotoxicity and Antiviral Assays
-
Protocol: A standard MTT or similar cell viability assay could be performed on a panel of cancer cell lines and in virus-infected cell cultures to determine the compound's cytotoxic and antiviral activity. This would yield IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, respectively.
Enzyme Inhibition Assays
-
Protocol: Recombinant enzymes such as thymidylate synthase, DNA polymerases, and uridine phosphorylase should be used in in vitro assays to determine if 1-(β-D-Xylofuranosyl)-5-methoxyuracil or its phosphorylated metabolites act as inhibitors. Kinetic studies would be necessary to determine the mode of inhibition and the inhibition constants (Ki).
Cellular Uptake and Metabolism Studies
-
Protocol: Radiolabeled 1-(β-D-Xylofuranosyl)-5-methoxyuracil could be synthesized and used to track its uptake into cells. High-performance liquid chromatography (HPLC) analysis of cell extracts would identify the formation of phosphorylated metabolites.
Visualizing Hypothetical Pathways
Given the lack of specific data, any visualization of signaling pathways or experimental workflows would be purely speculative. However, a generalized workflow for investigating the mechanism of a novel nucleoside analog can be proposed.
The Dawn of a New Antiviral Era: A Technical Guide to the Discovery and History of 5-Substituted Uracil Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and historical development of 5-substituted uracil (B121893) nucleosides, a class of compounds that revolutionized the treatment of viral diseases. From their initial investigation as anticancer agents to their establishment as potent antiviral therapeutics, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the intricate structure-activity relationships that have defined this critical area of medicinal chemistry.
A Pivotal Moment in Antiviral Therapy: The Genesis of 5-Substituted Uracil Nucleosides
The journey of 5-substituted uracil nucleosides as antiviral agents began in the late 1950s. Initially explored for their potential in cancer chemotherapy, their structural similarity to the natural nucleoside thymidine (B127349) hinted at their ability to interfere with nucleic acid synthesis. This line of inquiry led to a groundbreaking discovery that would forever alter the landscape of antiviral drug development.
A significant breakthrough came with the synthesis of 5-iodo-2'-deoxyuridine (Idoxuridine, IDU) by William Prusoff in the late 1950s.[1] While initially developed as an anticancer drug, in 1962, it became the first antiviral agent approved for the topical treatment of herpes simplex keratitis, an infection of the eye.[1] This marked the dawn of antiviral chemotherapy and established the principle that nucleoside analogues could be potent and selective inhibitors of viral replication.
Following the success of Idoxuridine, researchers synthesized and evaluated a plethora of other 5-substituted 2'-deoxyuridines. Among these, 5-trifluoromethyl-2'-deoxyuridine (Trifluridine, TFT) emerged as another important therapeutic agent for herpetic keratitis.[2] The substitution of the iodine atom with a trifluoromethyl group demonstrated that modifications at the 5-position of the uracil ring could significantly influence antiviral activity and selectivity.
The 1970s witnessed a landmark discovery with the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVDU). This compound exhibited exceptionally potent and selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), the causative agent of shingles.[3] The introduction of the bromovinyl group at the 5-position was a pivotal moment, showcasing the potential for more complex substitutions to dramatically enhance antiviral efficacy.
These early discoveries laid the foundation for decades of research into 5-substituted uracil nucleosides, leading to the development of numerous analogues with diverse sugar moieties, including arabinofuranosyl, carbocyclic, and acyclic scaffolds, each with unique biological properties and therapeutic applications.[4][5]
Quantitative Analysis of Antiviral Activity
The antiviral potency of 5-substituted uracil nucleosides is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50% in cell culture. The following tables summarize the in vitro antiviral activities of key 5-substituted uracil nucleosides against common herpesviruses.
| Compound | Virus | Cell Line | IC50 / EC50 (µg/mL) | Reference |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) | VZV (Kawaguchi) | - | 0.027 | [3] |
| (E)-5-(2-chlorovinyl)-2'-deoxyuridine analogue | VZV (Kawaguchi) | - | 0.070 | [3] |
| (E)-5-(2-iodovinyl)-2'-deoxyuridine analogue | VZV (Kawaguchi) | - | 0.054 | [3] |
| Acyclovir (Reference) | VZV (Kawaguchi) | - | 3.4 | [3] |
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 1-(4-hydroxybutyl)-5-(2,2-dibromovinyl)uracil | HSV-1 | HELF | 57-350 | [6] |
| 1-(2-hydroxyethoxymethyl)-5-(2,2-dibromovinyl)uracil | HSV-1 | HELF | 57-350 | [6] |
| Acyclovir (Reference) | HSV-1 | HELF | 0.25-0.73 | [6] |
| Acyclovir (Reference) | HSV-2 | HELF | 2.1 | [6] |
Key Experimental Protocols
The synthesis of 5-substituted uracil nucleosides has evolved significantly over the years, with various methodologies developed to introduce diverse functional groups at the 5-position of the uracil ring. Below are detailed protocols for the synthesis of two landmark compounds, Idoxuridine and Brivudine.
Synthesis of 5-Iodo-2'-deoxyuridine (Idoxuridine)
One established method for the synthesis of Idoxuridine involves the direct iodination of 2'-deoxyuridine (B118206).[7]
Procedure:
-
Reaction Setup: To a solution of 2'-deoxyuridine in a suitable solvent system (e.g., a mixture of acetic anhydride, carbon tetrachloride, and water), add iodine and iodic acid.
-
Reaction: The reaction mixture is stirred at room temperature. The iodination occurs at the 5-position of the uracil ring, proceeding through a 5,6-diiodo-5,6-dihydro intermediate.
-
Elimination: The intermediate is then treated with a base, such as sodium hydroxide, to eliminate hydrogen iodide, resulting in the formation of 5-iodo-2'-deoxyuridine.
-
Purification: The crude product is purified by recrystallization to yield pure Idoxuridine.
Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine)
A common synthetic route to Brivudine starts from 5-formyl-2'-deoxyuridine (B1195723).[3]
Procedure:
-
Protection: The hydroxyl groups of 5-formyl-2'-deoxyuridine are first protected, typically by acetylation with acetic anhydride, to yield 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine.
-
Wittig-type Reaction: The protected starting material is then subjected to a condensation reaction with carbon tetrabromide in the presence of triphenylphosphine (B44618) in a solvent like dichloromethane. This forms the 5-(2,2-dibromovinyl) intermediate.[3]
-
Stereoselective Debromination: The intermediate undergoes stereoselective removal of one bromine atom to yield the desired (E)-isomer. This is often achieved using a reducing agent system such as diethyl phosphite (B83602) and triethylamine.[3]
-
Deprotection: The acetyl protecting groups are removed under basic conditions, for example, with ammonia (B1221849) in methanol, to afford the final product, Brivudine.[3]
-
Purification: The crude Brivudine is purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity product.[3]
Visualizing the Core Concepts
To better illustrate the fundamental principles discussed in this guide, the following diagrams, generated using the DOT language, depict key pathways and workflows.
Mechanism of Action of 5-Substituted Uracil Nucleosides
The antiviral activity of 5-substituted uracil nucleosides is dependent on their selective activation within virus-infected cells.
Caption: Intracellular activation and mechanism of action of 5-substituted uracil nucleosides.
Generalized Synthetic Workflow
The synthesis of 5-substituted uracil nucleosides often follows a multi-step process involving protection, substitution, and deprotection.
References
- 1. Idoxuridine - Wikipedia [en.wikipedia.org]
- 2. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-herpes simplex virus and cytostatic activity of some new 5-substituted 1-(4-hydroxybutyl)-and 1-(2-hydroxyethoxymethyl) uracil nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Ganciclovir, Valganciclovir and Aciclovir | PPTX [slideshare.net]
CAS number and molecular weight of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
A Note on the Compound Name: This technical guide focuses on 1-(β-D-Xylofuranosyl)-5-methyluracil. Publicly available scientific literature and chemical databases do not contain specific information for "1-(β-D-Xylofuranosyl)-5-methoxyuracil." It is highly probable that "methoxy" was a misnomer for "methyl."
Introduction
1-(β-D-Xylofuranosyl)-5-methyluracil, also known as Xylo-5-methyluridine, is a synthetic nucleoside analog. As a thymidine (B127349) analog, it possesses structural similarities to the natural nucleoside thymidine. This structural mimicry allows it to be recognized by cellular and viral enzymes involved in nucleic acid synthesis. This property makes it a valuable tool in biomedical research, particularly in the fields of antiviral drug development and cell biology for tracking DNA synthesis.[1][2][3] Its primary applications lie in its ability to be incorporated into replicating DNA, thereby acting as a label or a chain terminator.
Physicochemical Data
The key quantitative data for 1-(β-D-Xylofuranosyl)-5-methyluracil are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 52486-19-8 | [4] |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [4] |
| Molecular Weight | 258.23 g/mol | [4] |
| Synonyms | Xylo-5-methyluridine | [4] |
Biological Activity and Mechanism of Action
As a nucleoside analog, the biological activity of 1-(β-D-Xylofuranosyl)-5-methyluracil is predicated on its interaction with enzymes that process natural nucleosides. The general mechanism of action for antiviral nucleoside analogs involves a multi-step intracellular activation process.
First, the nucleoside analog enters the cell. Inside the cell, it is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate derivative then competes with the corresponding natural deoxyribonucleoside triphosphate (in this case, deoxythymidine triphosphate or dTTP) for incorporation into a growing DNA chain by a DNA polymerase.
Once incorporated, the analog can disrupt further DNA chain elongation. This termination of DNA synthesis is a key mechanism for the antiviral and anticancer effects of many nucleoside analogs. The altered sugar moiety, a xylofuranose (B8766934) instead of a deoxyribose, can prevent the formation of the necessary phosphodiester bond with the next incoming nucleotide.
Below is a generalized signaling pathway illustrating the mechanism of action for a nucleoside analog like 1-(β-D-Xylofuranosyl)-5-methyluracil.
Caption: General mechanism of action for nucleoside analogs.
Experimental Protocols
General Synthesis of Xylofuranosyl Nucleosides
The synthesis of xylofuranosyl nucleosides often involves the coupling of a protected xylofuranose derivative with a silylated nucleobase. A general procedure is outlined below.
Caption: General workflow for the synthesis of xylofuranosyl nucleosides.
A more detailed, generalized protocol would involve:
-
Protection of Xylofuranose: The hydroxyl groups of D-xylose are protected, often with acetyl or benzoyl groups, to prevent unwanted side reactions.
-
Activation of the Anomeric Center: The anomeric carbon is typically activated, for instance, by conversion to a glycosyl halide or acetate.
-
Silylation of the Nucleobase: 5-Methyluracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility and nucleophilicity.
-
Glycosylation (Coupling Reaction): The protected and activated xylofuranose is reacted with the silylated 5-methyluracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf). This is commonly known as the Vorbrüggen glycosylation.
-
Deprotection: The protecting groups on the sugar moiety are removed, typically under basic conditions (e.g., with sodium methoxide (B1231860) in methanol).
-
Purification: The final product is purified from the reaction mixture using techniques such as column chromatography.
-
Structural Verification: The identity and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Antiviral Activity Assay
To evaluate the antiviral potential of 1-(β-D-Xylofuranosyl)-5-methyluracil, a cell-based assay is typically employed.
Caption: Workflow for in vitro antiviral activity and cytotoxicity assays.
A typical protocol involves:
-
Cell Seeding: Appropriate host cells are seeded in microtiter plates and allowed to adhere overnight.
-
Compound Preparation: A stock solution of 1-(β-D-Xylofuranosyl)-5-methyluracil is prepared and serially diluted to obtain a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with the virus of interest. After a short adsorption period, the viral inoculum is removed, and the cells are treated with the different concentrations of the compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the untreated control wells.
-
Assessment of Antiviral Activity: The extent of viral replication is quantified. This can be done by visually scoring the CPE, or by more quantitative methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral nucleic acid, or enzyme-linked immunosorbent assays (ELISA) to measure viral protein levels. The 50% effective concentration (EC₅₀) is then calculated.
-
Cytotoxicity Assay: In parallel, the toxicity of the compound on uninfected cells is assessed using a viability assay (e.g., MTT or MTS assay). The 50% cytotoxic concentration (CC₅₀) is determined.
-
Selectivity Index: The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is determined to assess the therapeutic window of the compound. A higher SI value indicates a more promising antiviral agent.
Applications in Research and Drug Development
1-(β-D-Xylofuranosyl)-5-methyluracil and related nucleoside analogs are important tools for:
-
Antiviral Research: As thymidine analogs, they can be screened for activity against a variety of DNA viruses, such as herpesviruses and hepatitis B virus.
-
Cancer Research: Due to their ability to interfere with DNA synthesis, these compounds can be investigated for their potential as anticancer agents.
-
Molecular Biology: The ability to be incorporated into DNA makes them useful for labeling and tracking newly synthesized DNA in studies of DNA replication and repair.
Conclusion
1-(β-D-Xylofuranosyl)-5-methyluracil is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Its mechanism of action is expected to be similar to other nucleoside analogs, involving intracellular phosphorylation and subsequent inhibition of DNA synthesis. While specific experimental data and protocols for this compound are sparse in publicly accessible literature, established methodologies for the synthesis and evaluation of nucleoside analogs provide a clear framework for its further investigation. Future research should focus on detailed biological evaluations to elucidate its specific antiviral spectrum, mechanism of action, and potential as a therapeutic agent.
References
An In-Depth Technical Guide to the Solubility and Stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the nucleoside analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil in biologically relevant buffer systems. Due to the limited availability of direct experimental data for this specific compound, this guide employs an inferential approach, drawing upon the known physicochemical properties of its constituent moieties—5-methoxyuracil (B140863) and xylofuranose—as well as data from structurally related nucleoside analogs. The document outlines detailed experimental protocols for determining aqueous solubility and degradation kinetics, and discusses potential degradation pathways. Furthermore, this guide includes mandatory visualizations to illustrate key concepts and experimental workflows, providing a foundational resource for researchers initiating studies with this compound.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy is intrinsically linked to their bioavailability and stability in physiological environments. 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with potential therapeutic applications. A thorough understanding of its solubility and stability in biological buffers is paramount for the design of meaningful in vitro assays, the development of suitable formulations for in vivo studies, and the prediction of its pharmacokinetic profile. This guide aims to provide a detailed technical framework for approaching the characterization of this molecule.
Predicted Physicochemical Properties
Inferred Solubility Profile
The aqueous solubility of a nucleoside analog is influenced by both the nucleobase and the sugar moiety.
-
5-Methoxyuracil Moiety: The nucleobase, 5-methoxyuracil, is a crystalline solid with a high melting point of 344°C.[1] Generally, high melting points can be indicative of lower aqueous solubility due to strong intermolecular forces in the crystal lattice. The methoxy (B1213986) group at the 5-position is a relatively small, polarizable group that may have a modest impact on solubility compared to the parent uracil (B121893).
-
Xylofuranosyl Moiety: The β-D-xylofuranosyl sugar component contains multiple hydroxyl groups, which are expected to contribute favorably to aqueous solubility through hydrogen bonding with water molecules. Nucleosides are generally more water-soluble than their corresponding free bases.[2]
Table 1: Inferred Solubility of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and Related Compounds
| Compound | Predicted Aqueous Solubility | Rationale |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil | Moderate | The presence of the xylofuranosyl moiety is expected to enhance the solubility of the relatively less soluble 5-methoxyuracil base. |
| 5-Methoxyuracil | Low to Moderate | High melting point suggests strong crystal lattice energy, potentially limiting solubility.[1] |
| Uracil | Moderate | A standard for comparison. |
| Xylofuranosyl Nucleosides (general) | Generally Moderate to High | The poly-hydroxyl nature of the sugar typically imparts good aqueous solubility.[2] |
Predicted Stability Profile
The stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in biological buffers will be primarily dictated by the lability of the N-glycosidic bond and the chemical reactivity of the 5-methoxyuracil ring.
-
N-Glycosidic Bond Stability: Pyrimidine (B1678525) nucleosides, such as uracil derivatives, generally possess a more stable N-glycosidic bond compared to purine (B94841) nucleosides, particularly under acidic conditions.[3] The stability of this bond is crucial as its cleavage would lead to the separation of the inactive 5-methoxyuracil base from the xylose sugar.
-
5-Methoxyuracil Ring Stability: 5-Methoxyuracil is described as a labile compound that can spontaneously react in the presence of oxygen.[1] This suggests a potential for oxidative degradation of the pyrimidine ring, which could be a significant degradation pathway in aerobic biological buffers.
-
Influence of pH: The stability of the N-glycosidic bond is pH-dependent, with increased rates of hydrolysis at low pH. In typical biological buffers (pH 6.8-7.4), the N-glycosidic bond of pyrimidine nucleosides is expected to be relatively stable. However, long-term storage in solution, even at neutral pH, may lead to some degradation.
-
Enzymatic Degradation: Biological systems contain enzymes, such as nucleoside phosphorylases, that can cleave the N-glycosidic bond. The susceptibility of a xylofuranosyl nucleoside to these enzymes would need to be determined experimentally.
Table 2: Predicted Stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic pH (e.g., pH 2) | Low | Hydrolysis of the N-glycosidic bond.[3] |
| Neutral pH (e.g., pH 7.4) | Moderate | Slow hydrolysis of the N-glycosidic bond; potential for oxidative degradation. |
| Alkaline pH (e.g., pH 10) | Moderate to Low | Potential for base-catalyzed ring opening or other degradation pathways. |
| Presence of Oxidizing Agents | Low | Oxidative degradation of the 5-methoxyuracil ring.[1] |
| Presence of Nucleoside Phosphorylases | Potentially Low | Enzymatic cleavage of the N-glycosidic bond. |
Experimental Protocols
To definitively determine the solubility and stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, the following experimental protocols are recommended.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil (solid)
-
Biological buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system with a UV detector
-
Analytical column suitable for nucleoside analysis (e.g., C18)
-
Mobile phase (e.g., methanol/water gradient)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid 1-(β-D-Xylofuranosyl)-5-methoxyuracil to a microcentrifuge tube containing a known volume of the biological buffer.
-
Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Prepare a standard calibration curve of 1-(β-D-Xylofuranosyl)-5-methoxyuracil of known concentrations to quantify the amount in the saturated solution.
-
The solubility is reported as mg/mL or molarity.
Stability Study in Biological Buffers (Forced Degradation)
This protocol outlines a forced degradation study to identify potential degradation products and determine the degradation kinetics.
Materials:
-
Stock solution of 1-(β-D-Xylofuranosyl)-5-methoxyuracil of known concentration
-
Biological buffers at various pH values (e.g., pH 2, 7.4, 10)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Test Solutions:
-
Prepare solutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in the different biological buffers (e.g., 1 mg/mL).
-
For oxidative stress, prepare a solution in the buffer containing a low concentration of hydrogen peroxide (e.g., 3%).
-
-
Incubation:
-
Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Protect samples from light unless photostability is being assessed.
-
-
Time Points:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Immediately quench any reaction if necessary (e.g., by neutralizing acidic or basic solutions).
-
Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound and any degradation products at each time point.
-
Calculate the percentage of the parent compound remaining.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Visualization of Pathways and Workflows
Inferred Degradation Pathway
The primary non-enzymatic degradation pathway for 1-(β-D-Xylofuranosyl)-5-methoxyuracil in aqueous buffer is likely to be the hydrolysis of the N-glycosidic bond, especially under acidic conditions. Oxidative degradation of the uracil ring is also a possibility.
Experimental Workflow for Solubility and Stability Testing
The following workflow outlines the key steps in characterizing the solubility and stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Potential Signaling Pathways and Biological Relevance
While no specific signaling pathways have been definitively associated with 1-(β-D-Xylofuranosyl)-5-methoxyuracil, as a nucleoside analog, its biological effects are likely to stem from its interaction with cellular machinery involved in nucleic acid metabolism. Uracil analogs can interfere with critical cellular processes in several ways:
-
Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation to its triphosphate form, the analog could act as a competitive inhibitor of DNA and RNA polymerases, thereby halting nucleic acid elongation.
-
Incorporation into DNA/RNA: If the triphosphate form of the analog is a substrate for polymerases, its incorporation into DNA or RNA could lead to chain termination or the introduction of mutations, ultimately triggering apoptosis or cell cycle arrest.[4]
-
Inhibition of Thymidylate Synthase: Some uracil analogs are known to inhibit thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine, leading to a depletion of dTTP pools and subsequent disruption of DNA replication and repair.[5]
The presence of the xylofuranosyl moiety instead of the natural ribose or deoxyribose is a key structural modification that can alter the analog's interaction with enzymes and transporters, potentially leading to a unique biological activity profile.[3][6]
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in biological buffers, based on an inferential analysis of its chemical structure. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical parameters. A thorough characterization of the solubility and stability of this novel nucleoside analog is an indispensable step in its preclinical development, enabling robust and reproducible biological evaluation and paving the way for potential therapeutic applications. Researchers and drug development professionals are encouraged to utilize this guide as a starting point for their investigations into this promising compound.
References
- 1. 5-Methoxyuracil | 6623-81-0 | FM11934 | Biosynth [biosynth.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 1-(β-D-Xylofuranosyl)-5-methoxyuracil: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities. Modifications to both the nucleobase and the sugar moiety can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil represents an interesting exploration into the chemical space of modified nucleosides. The xylofuranosyl sugar moiety, an epimer of ribofuranose, can confer unique conformational properties to the nucleoside, potentially influencing its interaction with viral or cellular enzymes. Furthermore, the 5-methoxy substitution on the uracil (B121893) base can alter its base-pairing properties and metabolic stability. This protocol details a reliable synthetic route to this promising compound.
Synthesis Pathway Overview
The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is achieved through a four-step process:
-
Synthesis of 5-Methoxyuracil (B140863): Preparation of the nucleobase from a suitable precursor.
-
Silylation of 5-Methoxyuracil: Activation of the nucleobase for the subsequent glycosylation reaction.
-
Vorbrüggen Glycosylation: Coupling of the silylated 5-methoxyuracil with a protected xylofuranose (B8766934) derivative.
-
Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.
Experimental Protocols
Step 1: Synthesis of 5-Methoxyuracil
This procedure is adapted from established methods for the synthesis of 5-alkoxyuracils.
-
Materials: 5-Hydroxyuracil (B1221707), Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI), Hydrochloric acid (HCl).
-
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 5-hydroxyuracil (1.0 equivalent).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with HCl.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-methoxyuracil.
-
Step 2: Silylation of 5-Methoxyuracil
This step utilizes the widely used Vorbrüggen conditions for nucleobase silylation.
-
Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl), Anhydrous acetonitrile (B52724).
-
Procedure:
-
Suspend 5-methoxyuracil (1.0 equivalent) in anhydrous acetonitrile.
-
Add HMDS (2.0-3.0 equivalents) to the suspension.
-
Add a catalytic amount of TMSCl (0.1-0.2 equivalents).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated derivative.
-
Cool the reaction mixture to room temperature and use the resulting solution directly in the next step.
-
Step 3: Vorbrüggen Glycosylation
This is the key step for the formation of the N-glycosidic bond.
-
Materials: Silylated 5-methoxyuracil solution, 1,2,3,5-Tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous acetonitrile or 1,2-dichloroethane, Saturated sodium bicarbonate solution, Dichloromethane (DCM), Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To the solution of silylated 5-methoxyuracil from the previous step, add 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.0-1.2 equivalents).
-
Cool the mixture in an ice bath and add TMSOTf (1.2-1.5 equivalents) dropwise under an inert atmosphere.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil.
-
Step 4: Deprotection
The final step to obtain the target nucleoside.
-
Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Methanolic ammonia (B1221849) (saturated at 0 °C), Methanol.
-
Procedure:
-
Dissolve the acetylated nucleoside from the previous step in methanol.
-
Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.
-
Stir the reaction at room temperature in a sealed vessel and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
Data Presentation
Note: The following tables are placeholders. Specific quantitative data for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil could not be located in the available literature. The values should be determined experimentally.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 5-Methoxyuracil | 5-Hydroxyuracil, DMS/MeI | Methanol | RT | 12 | TBD |
| 2 | Silylation of 5-Methoxyuracil | 5-Methoxyuracil, HMDS, TMSCl | Acetonitrile | Reflux | 2-4 | In situ |
| 3 | Vorbrüggen Glycosylation | Silylated base, Acetylated sugar, TMSOTf | Acetonitrile | RT | 4-8 | TBD |
| 4 | Deprotection | Acetylated nucleoside, Methanolic NH₃ | Methanol | RT | 6-12 | TBD |
TBD: To be determined experimentally.
Table 2: Characterization Data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the uracil H-6 proton, the anomeric proton (H-1'), other sugar protons (H-2', H-3', H-4', H-5'), and the methoxy (B1213986) group protons. |
| ¹³C NMR | Signals for the uracil carbons (C-2, C-4, C-5, C-6), the anomeric carbon (C-1'), other sugar carbons (C-2', C-3', C-4', C-5'), and the methoxy carbon. |
| Mass Spec. | Calculated and found mass-to-charge ratio for the molecular ion [M+H]⁺ or [M+Na]⁺. |
| Melting Point | To be determined. |
| Optical Rotation | To be determined. |
Workflow Visualization
The following diagram illustrates the synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Caption: Synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Conclusion
This application note provides a detailed and logical protocol for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. By following the outlined steps for the synthesis of the nucleobase, silylation, glycosylation, and deprotection, researchers can reliably produce the target compound. It is recommended that researchers meticulously characterize all intermediates and the final product using standard analytical techniques to confirm their identity and purity. The successful synthesis of this novel nucleoside analog will enable further investigation into its biological activities and potential as a therapeutic agent.
Application Notes and Protocols for the Synthesis of β-D-Xylofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of β-D-xylofuranosyl nucleosides, a class of compounds with significant potential in antiviral and anticancer drug development. The protocols outlined below focus on the widely utilized Silyl-Hilbert-Johnson (Vorbrüggen) reaction, and also touch upon emerging metal-catalyzed and enzymatic methods.
Introduction
β-D-Xylofuranosyl nucleosides are synthetic analogs of natural nucleosides, where the ribose or deoxyribose sugar moiety is replaced by xylofuranose (B8766934). This structural modification can impart unique biological activities, making them valuable candidates for therapeutic agents. The stereoselective formation of the β-glycosidic bond is a critical challenge in the synthesis of these compounds. This document details established and effective glycosylation methods to achieve this outcome.
I. Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation Method
The Silyl-Hilbert-Johnson reaction is the most common and versatile method for the synthesis of β-D-xylofuranosyl nucleosides. The general strategy involves the coupling of a silylated nucleobase with a protected xylofuranose derivative, typically in the presence of a Lewis acid catalyst.
Logical Workflow for Silyl-Hilbert-Johnson Glycosylation
Caption: General workflow for the Silyl-Hilbert-Johnson synthesis of β-D-xylofuranosyl nucleosides.
Experimental Protocols
Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (Xylofuranose Donor)
This protocol describes the preparation of the activated sugar donor required for the glycosylation reaction.
Materials:
-
D-Xylose
-
Methanol (B129727) (anhydrous)
-
Thionyl chloride
-
Benzoyl chloride
-
Acetic anhydride (B1165640)
-
Acetic acid
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Methyl Xyloside Formation: To a suspension of D-xylose in anhydrous methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the D-xylose has completely dissolved. Neutralize the reaction with a base such as pyridine or sodium bicarbonate and concentrate under reduced pressure.
-
Benzoylation: Dissolve the crude methyl xyloside in pyridine and cool to 0 °C. Add benzoyl chloride dropwise and allow the reaction to warm to room temperature. Stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude tribenzoate.
-
Acetolysis: Dissolve the methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside in a mixture of acetic anhydride and acetic acid. Add a catalytic amount of sulfuric acid and stir at room temperature. Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose.
Protocol 2: Silylation of Nucleobases
This protocol details the silylation of purine (B94841) and pyrimidine (B1678525) bases to enhance their solubility and nucleophilicity.
Materials:
-
Nucleobase (e.g., adenine, guanine, uracil, thymine)
-
Hexamethyldisilazane (HMDS)
-
Chlorotrimethylsilane (TMS-Cl) or Ammonium (B1175870) sulfate (catalyst)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
Procedure:
-
To a suspension of the nucleobase in an anhydrous solvent, add HMDS and a catalytic amount of TMS-Cl or ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
For purines, which are less soluble, longer reaction times may be necessary.
-
The silylated base is typically used in the next step without isolation.
Protocol 3: Vorbrüggen Glycosylation
This protocol describes the key coupling reaction between the silylated nucleobase and the protected xylofuranose.
Materials:
-
Silylated nucleobase solution (from Protocol 2)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose
-
Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄))
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (B109758) or ethyl acetate
Procedure:
-
To the solution of the silylated nucleobase at room temperature, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose in the same anhydrous solvent.
-
Add the Lewis acid (e.g., TMSOTf or SnCl₄) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and quench by adding it to a cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected nucleoside by column chromatography on silica (B1680970) gel.
Protocol 4: Deprotection of the Nucleoside
This protocol outlines the removal of the benzoyl protecting groups to yield the final β-D-xylofuranosyl nucleoside.
Materials:
-
Protected β-D-xylofuranosyl nucleoside
-
Sodium methoxide (B1231860) in methanol (catalytic) or methanolic ammonia
-
Anhydrous methanol
-
Dowex-50 (H⁺ form) resin or acetic acid
Procedure (Zemplén De-O-benzoylation):
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with Dowex-50 (H⁺ form) resin or a few drops of acetic acid.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
II. Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various β-D-xylofuranosyl nucleosides using the Silyl-Hilbert-Johnson method. Yields can vary depending on the specific reaction conditions and the nucleobase used.
| Nucleobase | Glycosylation Method | Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (β:α) | Reference |
| Purines | ||||||
| Adenine | Silyl-Hilbert-Johnson | TMSOTf | Acetonitrile | 60-85 | >20:1 | [1] |
| Guanine | Silyl-Hilbert-Johnson | SnCl₄ | 1,2-Dichloroethane | 50-70 | >15:1 | [1] |
| 6-Chloropurine | Silyl-Hilbert-Johnson | TMSOTf | Acetonitrile | 75 (N⁹), 15 (N⁷) | - | [2] |
| Pyrimidines | ||||||
| Uracil | Silyl-Hilbert-Johnson | TMSOTf | Acetonitrile | 58 | β-anomer only | [2] |
| Thymine | Silyl-Hilbert-Johnson | SnCl₄ | Acetonitrile | 60 (N¹), 23 (N³) | - | [3] |
| Cytosine | Silyl-Hilbert-Johnson | TMSOTf | Acetonitrile | 55-70 | β-anomer only | [1] |
| 5-Fluorouracil (B62378) | Silyl-Hilbert-Johnson | TMSOTf | Acetonitrile | 50-65 | β-anomer only | [4] |
III. Alternative Glycosylation Methods
While the Silyl-Hilbert-Johnson reaction is the most established method, other approaches are being explored for the synthesis of β-D-xylofuranosyl nucleosides.
A. Metal-Catalyzed Glycosylation
Transition metal catalysts, such as those based on iridium and palladium, have shown promise in promoting stereoselective glycosylation reactions. These methods often proceed under milder conditions and can offer different selectivity compared to Lewis acid-catalyzed reactions.
Workflow for Metal-Catalyzed Glycosylation
Caption: A simplified workflow for metal-catalyzed synthesis of β-D-xylofuranosyl nucleosides.
Note: Detailed, optimized protocols for the metal-catalyzed synthesis of β-D-xylofuranosyl nucleosides are still emerging in the literature. Researchers should consult recent publications for specific catalysts, ligands, and reaction conditions.
B. Enzymatic Glycosylation
Enzymatic methods offer a green and highly selective alternative for nucleoside synthesis. Nucleoside phosphorylases can catalyze the transglycosylation reaction, transferring a xylofuranosyl moiety from a donor substrate to a nucleobase acceptor.
Logical Relationship in Enzymatic Transglycosylation
Caption: The key relationships in an enzyme-catalyzed transglycosylation for nucleoside synthesis.
Note: The application of enzymatic methods for the synthesis of β-D-xylofuranosyl nucleosides is an active area of research. The choice of enzyme, donor substrate, and reaction conditions is crucial for achieving high yields and selectivity.
Conclusion
The Silyl-Hilbert-Johnson (Vorbrüggen) reaction remains the gold standard for the synthesis of β-D-xylofuranosyl nucleosides, offering a reliable and high-yielding route to these important compounds. The detailed protocols provided herein serve as a comprehensive guide for researchers in this field. Emerging metal-catalyzed and enzymatic methods present exciting opportunities for more efficient and sustainable syntheses in the future, warranting further investigation and development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purification techniques for modified nucleosides
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the research, development, and quality control of modified nucleosides, which are foundational to numerous therapeutic agents and biological studies. The high purity required for these applications necessitates robust and efficient purification protocols. This document provides detailed application notes and experimental protocols for the HPLC purification of modified nucleosides, tailored for researchers, scientists, and drug development professionals.
General Workflow and Method Selection
The purification of modified nucleosides by HPLC follows a structured workflow, from initial sample preparation to the collection of pure fractions. The selection of the appropriate HPLC technique is critical and depends on the physicochemical properties of the target molecule, such as polarity, charge, and chirality.
Caption: A typical experimental workflow for HPLC purification.
The choice of chromatographic mode is the most critical step in method development. The following decision tree aids in selecting the optimal technique based on the properties of the modified nucleoside.
Caption: Decision tree for selecting the appropriate HPLC mode.
Application Note 1: Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC is the most common mode for nucleoside purification. It separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar (more hydrophobic) nucleosides interact more strongly with the stationary phase and thus have longer retention times.[1]
Experimental Protocol
-
Sample Preparation:
-
If starting from biological material (e.g., tRNA), perform enzymatic digestion using nuclease P1 followed by dephosphorylation with bacterial alkaline phosphatase (BAP) to yield individual nucleosides.[1]
-
Dissolve the crude synthetic nucleoside or digested biological sample in the initial mobile phase (e.g., 98% Buffer A, 2% Buffer B).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[2]
-
-
HPLC System and Conditions:
-
Column: Select a suitable RP column (e.g., C18, C30, Phenyl-Hexyl).[1][3]
-
Mobile Phase A: An aqueous buffer, such as 50 mM ammonium (B1175870) phosphate (B84403) (pH 3.85) or 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[3][4]
-
Mobile Phase B: An organic modifier, typically HPLC-grade acetonitrile (B52724) or methanol.[3][5]
-
Detection: UV detection at a wavelength where the nucleoside has maximum absorbance, commonly 254 nm or 260 nm.[5]
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical scale and scaled up for preparative runs.[5]
-
Column Temperature: Maintain a constant temperature, often between 25-40 °C, to ensure reproducible retention times.[5]
-
-
Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.[6]
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing organic modifier (Buffer B) to elute the compounds. A typical gradient might be 2% to 80% Buffer B over 40 minutes.[3]
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.[4]
-
Data Summary: RP-HPLC Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Phenomenex C18 (150x4.6 mm)[5] | Novapak HR C18 Prep Column[4] | Luna Phenyl-Hexyl (150x4.6 mm, 3µm)[3] |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 5.8)[5] | Triethylammonium acetate buffer[4] | Ammonium phosphate buffer (pH 3.85)[3] |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile[4] | Methanol[3] |
| Flow Rate | 0.5 mL/min[5] | N/A (Prep Scale) | N/A (Gradient) |
| Detection | UV at 254 nm[5] | N/A | UV at 282 nm[3] |
| Temperature | 40 °C[5] | N/A | N/A |
Application Note 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is an excellent alternative for separating highly polar modified nucleosides that are poorly retained by RP-HPLC.[7][8] It utilizes a polar stationary phase (e.g., bare silica, zwitterionic) and a mobile phase with a high concentration of organic solvent.[9] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, with more polar compounds being retained longer.[9]
Experimental Protocol
-
Sample Preparation:
-
It is critical to dissolve the sample in a solvent with a high organic content (typically >80% acetonitrile) that matches the initial mobile phase to ensure good peak shape.[10]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: Use a HILIC-type column, such as bare silica, zwitterionic (e.g., ZIC-HILIC), or amide-bonded phases.[9]
-
Mobile Phase A: Acetonitrile (or other polar organic solvent).
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 9.5 or 5 mM ammonium formate, pH 5.3).[11]
-
Detection: UV (e.g., 240 nm, 260 nm) or Mass Spectrometry (MS), as HILIC mobile phases are MS-friendly.[9]
-
Column Temperature: Maintained at 25 °C or higher to improve efficiency.[9]
-
-
Purification Procedure:
-
Equilibrate the column thoroughly with the high-organic initial mobile phase.
-
Inject the sample.
-
Run a gradient of increasing aqueous buffer (Buffer B) to elute the polar compounds.
-
Collect, analyze, and process fractions as described in the RP-HPLC protocol.
-
Data Summary: HILIC Conditions
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Bare Silica[9] | Merck SeQuant ZIC-cHILIC (100x4.6 mm)[12] |
| Mobile Phase | 85% Acetonitrile, 1-9% Ammonium Acetate, Water[9] | Isocratic: 80% Acetonitrile, 5 mM Ammonium Acetate[12] |
| Flow Rate | 0.5 mL/min[9] | 0.5 mL/min[12] |
| Detection | UV at 240 nm[9] | UV at 254 nm[12] |
| Temperature | 25 °C[9] | 22 °C[12] |
Application Note 3: Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net charge.[13] This technique is ideal for purifying modified nucleosides that are charged, or for separating nucleotides (mono-, di-, tri-phosphates) from their parent nucleosides.[14] A stationary phase with charged functional groups (anion or cation exchanger) is used. Molecules with an opposite charge bind to the column and are then eluted by increasing the salt concentration or changing the pH of the mobile phase.[13][15]
Experimental Protocol
-
Sample Preparation:
-
Dissolve the sample in a low-salt buffer at a pH where the target molecule is charged and will bind to the column.
-
Ensure the pH is buffered to maintain the charge of the target molecule.[15]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: A strong or weak anion-exchange (e.g., Q-type) or cation-exchange (e.g., S-type) column.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer (e.g., 20 mM Tris-HCl).
-
Mobile Phase B (Elution Buffer): The same buffer as A, but with a high concentration of salt (e.g., 1-2 M NaCl).[16]
-
Detection: UV detection (260 nm).
-
Flow Rate: Adjust according to column size and particle type.
-
-
Purification Procedure:
-
Equilibrate the column with Binding Buffer (100% A).
-
Load the sample onto the column.
-
Wash the column with Binding Buffer to remove unbound impurities.
-
Apply a linear gradient of increasing Elution Buffer (0-100% B) to release the bound molecules. Molecules with a higher net charge will elute at higher salt concentrations.[15]
-
Collect, analyze, and process fractions. Desalting will be required for the final product.
-
Data Summary: IEX Conditions
| Parameter | General Conditions |
| Stationary Phase | Strong Anion Exchanger (e.g., Nuvia HP-Q)[16] |
| Mobile Phase A | Low-salt buffer (e.g., Tris or Arginine at pH 9.5-11.7)[16] |
| Mobile Phase B | High-salt buffer (e.g., Buffer A + 2 M NaCl)[16] |
| Elution | Salt Gradient (e.g., 20-40% Buffer B over 20 column volumes)[16] |
| Detection | UV at 260 nm |
Application Note 4: Chiral HPLC
Principle: Chiral HPLC is used to separate enantiomers of modified nucleosides.[17] This is critical as different enantiomers can have vastly different biological activities and toxicities. The technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.[18] Common CSPs include those based on polysaccharides (e.g., cellulose) and cyclodextrins.[17][18]
Experimental Protocol
-
Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Purification Procedure:
-
Equilibrate the chiral column with the chosen mobile phase.
-
Inject the sample.
-
Run the separation isocratically, as gradients are less common in chiral separations.
-
Collect the separated enantiomer peaks.
-
Analyze fractions for enantiomeric purity.
-
Process the pure fractions.
-
Data Summary: Chiral HPLC Conditions
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Polar Organic) |
| Stationary Phase | Cyclobond I 2000 (β-CD)[17] | Cyclobond I 2000 RSP[17] |
| Mobile Phase | Acetonitrile / Triethylammonium acetate buffer | Methanol / Acetonitrile (e.g., 20:80) |
| Analytes | Acyclic nucleoside analogs[17] | Acyclic nucleoside analogs[17] |
| Detection | UV | UV |
Troubleshooting Common HPLC Issues
Effective troubleshooting requires a systematic approach. Common issues include abnormal peak shapes, retention time drift, and baseline disturbances.
Caption: A flowchart for troubleshooting common HPLC problems.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eclass.uoa.gr [eclass.uoa.gr]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques [mdpi.com]
- 11. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 12. diduco.com [diduco.com]
- 13. bio-rad.com [bio-rad.com]
- 14. dupont.com [dupont.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Modified Uracil Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Modified uracil (B121893) derivatives play crucial roles in various biological processes and are key components of therapeutic agents. Their accurate identification and quantification are vital in fields ranging from cancer research and drug metabolism to epitranscriptomics. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the analysis of these compounds due to its high sensitivity, specificity, and ability to provide structural information.[1][2][3][4] This document provides detailed application notes and experimental protocols for the analysis of modified uracil derivatives using mass spectrometry.
Core Concepts in Mass Spectrometry of Modified Uracil Derivatives
The analysis of modified uracil derivatives by mass spectrometry typically involves three key stages: sample preparation, LC-MS/MS analysis, and data processing.
-
Sample Preparation: The goal is to isolate the analytes of interest from complex biological matrices such as plasma, urine, or cell lysates and to prepare them for injection into the LC-MS/MS system. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. For the analysis of RNA modifications, enzymatic digestion of the RNA to individual nucleosides is a critical step.[5][6][7]
-
LC-MS/MS Analysis: This is the core of the analytical method.
-
Liquid Chromatography (LC): The prepared sample is injected into an LC system where the modified uracil derivatives are separated from other components based on their physicochemical properties. Reversed-phase chromatography is commonly employed.
-
Mass Spectrometry (MS): The separated compounds from the LC elute directly into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique widely used for these polar molecules, and it can be operated in either positive or negative ion mode.[5][8]
-
Mass Analysis: Tandem mass spectrometry (MS/MS) is crucial for both identification and quantification.[1][2][3] In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the protonated or deprotonated molecule of the modified uracil derivative). The second quadrupole (q2) acts as a collision cell, where the precursor ion is fragmented. The third quadrupole (Q3) then selects a specific fragment ion for detection. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantitative analysis.[4] High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high mass accuracy, which aids in the confident identification of unknown derivatives.[9][10]
-
-
-
Data Analysis: The data from the LC-MS/MS is processed to identify and quantify the target analytes. This involves generating calibration curves from standards of known concentrations and using these to determine the concentration of the analytes in the unknown samples.[9]
Application Note 1: Quantitative Analysis of 5-Fluorouracil (B62378) (5-FU) and its Metabolites in Human Plasma
Objective: To provide a robust and sensitive method for the simultaneous quantification of the anticancer drug 5-fluorouracil (5-FU) and its metabolites, such as 5,6-dihydrouracil (5-FUH2), in human plasma. This is crucial for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[6][8]
Workflow:
Caption: Workflow for 5-FU and metabolite analysis in plasma.
Quantitative Data Summary:
| Analyte | Linearity Range (in plasma) | Lower Limit of Quantification (LLOQ) | Reference |
| 5-Fluorouracil (5-FU) | 0.1 - 75 µM | 0.05 mg/L | [6][8] |
| 5,6-Dihydrouracil (UH2) | 0.1 - 10 µM | 10 µg/L | [6][8] |
| Uracil (U) | 0.01 - 10 µM | 2 ng/mL | [11] |
| 5-FUH2 | 0.75 - 75 µM | 4 ng/mL | [6][11] |
Experimental Protocol:
1. Materials and Reagents:
-
5-Fluorouracil (5-FU) analytical standard
-
5,6-Dihydrouracil (5-FUH2) analytical standard
-
5-Bromouracil (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of 5-FU, 5-FUH2, and 5-Bromouracil in methanol (B129727) or water.
-
Prepare a series of calibration standards by spiking known concentrations of the analytes into drug-free human plasma.
-
Prepare a working solution of the internal standard (e.g., 5-Bromouracil).
3. Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution.[5]
-
Add 150 µL of acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[6]
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse C18, 150x4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[5]
-
MRM Transitions:
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analytes in the unknown samples using the linear regression of the calibration curve.[9]
Application Note 2: Analysis of Modified Nucleosides in RNA
Objective: To identify and quantify modified nucleosides, including uracil derivatives, from total RNA or specific RNA species. This is essential for studying the epitranscriptome and its role in gene regulation.[3][12]
Workflow:
Caption: General workflow for analyzing RNA modifications.
Experimental Protocol:
1. Materials and Reagents:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HEPES buffer (pH 7.0)
-
Ultrapure water
-
Analytical standards for canonical and modified nucleosides
-
Isotope-labeled internal standards for absolute quantification (optional but recommended)[3]
2. RNA Digestion to Nucleosides:
-
In a microcentrifuge tube, combine up to 2.5 µg of RNA, 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).[7]
-
Bring the total volume to 25 µL with ultrapure water.[7]
-
Incubate the mixture at 37°C for 3 hours. For some modifications, a longer digestion of up to 24 hours may be necessary.[7]
-
After digestion, the sample can be directly analyzed by LC-MS/MS.[7]
3. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution of the numerous nucleoside isomers.
-
Column: A C18 reversed-phase column suitable for polar compounds.
-
Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A shallow gradient to resolve the various nucleosides.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode:
-
Triple Quadrupole: MRM mode for targeted quantification of known modified nucleosides. The fragmentation typically occurs at the glycosidic bond, yielding the protonated nucleobase as the characteristic fragment ion.[1]
-
HRMS: Full scan mode for untargeted analysis and discovery of new modifications, followed by data-dependent MS/MS for structural elucidation.[10]
-
4. Data Analysis:
-
Identification: Modified nucleosides are identified by their retention time and the fragmentation pattern in the MS/MS spectrum, which is compared to that of authentic standards or databases.
-
Quantification:
-
Relative Quantification: The peak area of a modified nucleoside can be normalized to the peak area of a canonical nucleoside (e.g., Uridine).
-
Absolute Quantification: This requires the use of stable isotope-labeled internal standards for each modified nucleoside of interest.[3]
-
Signaling Pathway Visualization: 5-Fluorouracil Metabolism
5-Fluorouracil is a prodrug that is converted intracellularly to its active metabolites, which then exert their cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA.
Caption: Metabolic activation pathway of 5-Fluorouracil.
This document provides a foundational overview and detailed protocols for the mass spectrometric analysis of modified uracil derivatives. It is crucial to note that method parameters, especially for LC separation and MS detection, should be optimized for the specific analytes and instrumentation used in your laboratory.
References
- 1. Detection of modified nucleosides by tandem mass spectrometry | Institut für pharmazeutische und biomedizinische Wissenschaften - Ak-Helm [ak-helm.pharmazie.uni-mainz.de]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 10. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [repository.upenn.edu]
Application Notes and Protocols: NMR Structural Elucidation of 5-Methoxyuracil Nucleoside Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyuracil (B140863) nucleosides are a class of modified nucleosides with significant potential in antiviral and anticancer drug development. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, particularly the stereochemistry at the anomeric center (C1'). The α and β anomers of these nucleosides can exhibit profoundly different biological activities and metabolic stabilities. Therefore, unambiguous structural elucidation is a critical step in their synthesis and pharmacological evaluation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural characterization of nucleosides in solution. This application note provides a detailed guide to the NMR-based structural elucidation of 5-methoxyuracil nucleoside anomers, covering experimental protocols from sample preparation to advanced 2D NMR techniques.
Key Differentiating Features of α and β Anomers
The primary distinction between the α and β anomers lies in the orientation of the nucleobase with respect to the sugar moiety. In the β-anomer, the uracil (B121893) base is on the same side of the furanose ring as the C5' substituent (cis), which is the configuration found in natural nucleic acids. In the α-anomer, the base is on the opposite side (trans). These stereochemical differences manifest in distinct NMR spectral features, primarily in the chemical shifts of the anomeric proton (H1') and carbon (C1'), the coupling constants involving H1', and specific through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.
Quantitative NMR Data
While specific experimental data for 5-methoxyuracil nucleoside anomers is not widely available in published literature, the following tables provide representative ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for a closely related C5-substituted uridine (B1682114), illustrating the expected differences between α and β anomers. These values serve as a guide for spectral interpretation.
Table 1: Representative ¹H NMR Data (in ppm) and Coupling Constants (in Hz) for C5-Substituted Uridine Anomers.
| Proton | β-Anomer (δ, mult, Jн,н) | α-Anomer (δ, mult, Jн,н) | Key Differentiating Features |
| H-6 | ~7.8 (d, J = 8.0) | ~7.9 (d, J = 8.0) | Similar chemical shifts. |
| OCH₃ | ~3.8 (s) | ~3.8 (s) | Singlet, similar chemical shifts. |
| H-1' | ~5.9 (d, J = 4.0) | ~6.2 (d, J = 5.0) | H-1' of the α-anomer is typically downfield shifted. |
| H-2' | ~4.3 (t, J = 4.5) | ~4.4 (t, J = 5.0) | |
| H-3' | ~4.1 (t, J = 5.0) | ~4.2 (t, J = 5.5) | |
| H-4' | ~4.0 (q, J = 4.5) | ~4.1 (m) | |
| H-5'a | ~3.9 (dd, J = 12.0, 2.5) | ~3.9 (dd, J = 12.0, 3.0) | |
| H-5'b | ~3.7 (dd, J = 12.0, 3.0) | ~3.8 (dd, J = 12.0, 3.5) |
Disclaimer: The data presented is illustrative for a generic C5-substituted uridine and may not represent the exact values for 5-methoxyuridine.
Table 2: Representative ¹³C NMR Chemical Shift Data (in ppm) for C5-Substituted Uridine Anomers.
| Carbon | β-Anomer (δ) | α-Anomer (δ) | Key Differentiating Features |
| C-2 | ~151.0 | ~151.2 | Similar chemical shifts. |
| C-4 | ~163.5 | ~163.7 | Similar chemical shifts. |
| C-5 | ~110.0 | ~110.1 | |
| C-6 | ~140.0 | ~140.5 | |
| OCH₃ | ~59.0 | ~59.1 | |
| C-1' | ~88.0 | ~85.0 | C-1' of the α-anomer is typically upfield shifted. |
| C-2' | ~74.0 | ~75.0 | |
| C-3' | ~70.0 | ~71.0 | |
| C-4' | ~85.0 | ~86.0 | |
| C-5' | ~61.0 | ~61.5 |
Disclaimer: The data presented is illustrative for a generic C5-substituted uridine and may not represent the exact values for 5-methoxyuridine.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the 5-methoxyuracil nucleoside sample and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Homogenization: Gently vortex the sample to ensure complete dissolution. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.
-
Degassing (for NOE experiments): For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.
NMR Data Acquisition
The following NMR experiments are crucial for the complete structural elucidation of 5-methoxyuracil nucleoside anomers.
4.2.1. 1D NMR Spectroscopy
-
¹H NMR: Provides information on the proton chemical environments, multiplicities (spin-spin coupling), and integration (proton count). Key for initial assessment of purity and identification of the anomeric proton signal.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C1') is a key indicator of anomeric configuration.
4.2.2. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds). This is essential for tracing the proton connectivity within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei (¹³C or ¹⁵N). This experiment allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting the nucleobase to the sugar moiety via the glycosidic bond (correlation from H1' to C2 and C6 of the uracil ring).
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (< 5 Å). This is the definitive experiment for anomeric assignment.
Anomer Differentiation Strategy
The definitive assignment of the α and β anomers relies on the analysis of NOE correlations between the anomeric proton (H1') and the protons of the sugar ring.
-
For the β-anomer: A strong NOE is expected between H1' and H2'. A weaker NOE may also be observed between H1' and H4'.
-
For the α-anomer: A strong NOE is expected between H1' and the protons on the "top" face of the sugar ring, specifically H2' and potentially H3'. The key differentiating NOE is often the absence of a strong correlation between H1' and H4', and the presence of a correlation between H1' and H2' and sometimes H3' depending on the sugar pucker.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR structural elucidation.
Key NOE Correlations for Anomer Differentiation
Caption: Differentiating NOE correlations for anomer identification.
Note: The images in the DOT script are placeholders and would need to be replaced with actual molecular structures for a publication.
Conclusion
The combination of 1D and 2D NMR experiments provides a robust and reliable methodology for the complete structural elucidation of 5-methoxyuracil nucleoside anomers. The key to differentiating the α and β forms lies in the careful analysis of NOE data, which provides unambiguous evidence of the through-space proximity of the anomeric proton to specific protons on the sugar ring. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development for the accurate characterization of these important molecules.
Protocols for antiviral assays using 1-(β-D-Xylofuranosyl)-5-methoxyuracil
A General Framework for the Evaluation of Compounds such as 1-(β-D-Xylofuranosyl)-5-methoxyuracil
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific antiviral data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is publicly available. The following application notes and protocols provide a general framework for assessing the antiviral activity of novel nucleoside analogs, based on established methodologies used for similar compounds.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, effectively inhibiting the replication of a wide range of viruses by interfering with their genetic machinery.[1] These molecules mimic natural nucleosides and are incorporated into the nascent viral DNA or RNA chains by viral polymerases, leading to chain termination and the cessation of replication.[1] This document outlines standardized protocols for evaluating the antiviral efficacy and cytotoxicity of investigational nucleoside analogs.
Data Presentation: Summarized Antiviral Activity and Cytotoxicity
Quantitative data from antiviral and cytotoxicity assays are crucial for determining the potential of a test compound. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) are key parameters. The SI (CC50/EC50) is a measure of the compound's therapeutic window. A higher SI value indicates a more promising candidate for further development.
Table 1: Example Antiviral Activity and Cytotoxicity Data for a Hypothetical Nucleoside Analog
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Value | Value | Value | Plaque Reduction Assay |
| SARS-CoV-2 | Calu-3 | Value | Value | Value | Viral Yield Reduction Assay |
| Influenza A (H1N1) | MDCK | Value | Value | Value | Cytopathic Effect (CPE) Inhibition Assay |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Protocols
General Experimental Workflow
The overall process for evaluating a novel nucleoside analog involves determining its cytotoxicity and antiviral efficacy in parallel. This allows for the calculation of a selectivity index, which is a critical parameter for further development.
Caption: General workflow for antiviral compound evaluation.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[2]
Materials:
-
Test compound
-
Appropriate host cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to ensure they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the test compound. Include a "cells only" control (no compound).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Protocol for Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[5]
Materials:
-
Test compound
-
Appropriate host cell line
-
Virus stock with a known titer
-
6-well or 12-well cell culture plates
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed plates with host cells and grow to a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound in serum-free medium. Mix each dilution with a standardized amount of virus (to produce 50-100 plaques per well) and incubate at 37°C for 1 hour.[5]
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.[5]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).[5]
-
Fixation and Staining: Fix the cells with the fixing solution and then stain with the staining solution.[5]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Mechanism of Action of Nucleoside Analog Antivirals
Nucleoside analogs typically exert their antiviral effect by acting as competitive inhibitors of viral polymerases and/or as chain terminators during the replication of the viral genome.[1]
Caption: Generalized mechanism of action of nucleoside analogs.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. abcam.com [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Cytotoxicity of Nucleoside Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy. By mimicking natural nucleosides, they interfere with DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells or virus-infected cells.[1][2][3] Assessing the efficacy and cytotoxicity of these compounds requires robust and reproducible cell culture models and assays. These application notes provide detailed protocols and guidance for selecting appropriate models and methods for evaluating the cytotoxic effects of nucleoside analogs.
Cell Culture Models for Cytotoxicity Testing
The choice of cell model is critical for obtaining clinically relevant data. The primary categories include established cell lines, primary cells, and 3D culture systems.
Established Cell Lines
Established cell lines are widely used due to their ease of culture, well-characterized genetics, and reproducibility.
Rationale for Selection:
-
Anticancer Nucleoside Analogs: Cell lines derived from the target malignancy are used. For example, leukemia cell lines are used for cytarabine, while pancreatic ductal adenocarcinoma lines are used for gemcitabine (B846).
-
Antiviral Nucleoside Analogs: Cell lines that are highly susceptible to the target virus are chosen. For anti-HIV drugs like Zidovudine (B1683550) (AZT), T-lymphocyte cell lines such as MT-4 and CEM are standard models.[4][5] MT-4 cells are particularly useful as they are highly susceptible to HIV, and infection leads to a clear cytopathic effect, making them suitable for rapid screening assays.[4][6] Vero cells, derived from African green monkey kidney, are broadly susceptible to a wide range of viruses and are often used for general antiviral screening and cytotoxicity assessment due to their deficient interferon production pathway.[7]
Commonly Used Cell Lines:
| Application | Nucleoside Analog Example | Recommended Cell Lines |
| Anticancer (Hematological) | Cytarabine, Fludarabine (B1672870) | HL-60 (Promyelocytic Leukemia), K562 (Chronic Myelogenous Leukemia), MM.1S (Multiple Myeloma), BL2 (Burkitt's Lymphoma)[8] |
| Anticancer (Solid Tumors) | Gemcitabine | PANC-1, Capan-2, MIA PaCa-2 (Pancreatic Cancer) |
| Antiviral (HIV) | Zidovudine (AZT) | MT-4, CEM (T-lymphocyte)[4][5] |
| Antiviral (General) | Acyclovir, Ganciclovir | Vero (Monkey Kidney Epithelial), A549 (Human Lung Carcinoma) |
Primary Cells
Primary cells are isolated directly from tissues and more closely mimic the physiological properties of cells in vivo. While more complex to culture, they provide more relevant data for toxicity studies.
3D Cell Culture Models
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment by replicating cell-cell interactions and nutrient gradients found in tissues.[9][10][11]
-
Spheroids: These are self-assembled aggregates of cells. Studies have shown that pancreatic cancer spheroids exhibit greater resistance to gemcitabine compared to 2D monolayer cultures, better reflecting the in vivo tumor microenvironment.[12][13]
-
Organoids: Patient-derived organoids (PDOs) are becoming increasingly valuable for personalized medicine, as they can predict individual patient responses to chemotherapies, including nucleoside analogs.[14][15][16][17][18]
Comparison of 2D vs. 3D Models:
| Feature | 2D Monolayer Culture | 3D Culture (Spheroids/Organoids) |
| Physiological Relevance | Low | High[9][19] |
| Cell-Cell Interactions | Limited | Extensive[19] |
| Nutrient/Drug Gradients | Absent | Present |
| Drug Sensitivity | Often higher | Often more resistant, better reflecting in vivo reality[10] |
| Throughput | High | Lower, but improving |
| Cost & Complexity | Low | High[19] |
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following tables summarize reported IC50 values for common nucleoside analogs in various cell lines.
Table 1: IC50 Values of Anticancer Nucleoside Analogs
| Nucleoside Analog | Cell Line | Cell Type | IC50 Value |
| Gemcitabine | MIA PaCa-2 | Pancreatic Cancer | Varies (nM to low µM range) |
| PANC-1 | Pancreatic Cancer | Varies (nM to low µM range) | |
| Cytarabine (Ara-C) | HL-60 | Promyelocytic Leukemia | ~2.5 µM[20] |
| K562 | Chronic Myelogenous Leukemia | Varies (µM range)[3] | |
| Fludarabine | MM.1S | Multiple Myeloma | 13.48 µg/mL (~36.5 µM)[21] |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | 33.79 µg/mL (~91.6 µM)[21] | |
| BL2 / Dana | B-cell Lymphoma | ~0.35 µM[8] | |
| HG-3 | Chronic Lymphocytic Leukemia | ~1-2 µM[22] |
Table 2: IC50 Values of Antiviral Nucleoside Analogs
| Nucleoside Analog | Cell Line | Cell Type | IC50 Value |
| Zidovudine (AZT) | MT-4 | T-lymphocyte (HTLV-1 transformed) | ~0.0004 µM[4] |
| CEM | T-lymphocyte (Leukemic) | Varies (nM to low µM range)[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the nucleoside analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well with supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Apoptosis Assays
Nucleoside analogs often induce apoptosis. Key events can be measured using the following assays.
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate.
-
Reagent Addition: Add a caspase-glo 3/7 reagent, which contains a pro-luminescent caspase-3/7 substrate, to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate reader. The signal is proportional to the amount of caspase activity.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol (for adherent cells):
-
Cell Culture and Treatment: Grow and treat cells on glass coverslips or chamber slides.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP.
-
Staining and Mounting: Wash the cells and counterstain nuclei with a DNA dye (e.g., DAPI). Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Cellular Uptake and Metabolism Assays
The efficacy of nucleoside analogs depends on their transport into the cell and subsequent phosphorylation to the active triphosphate form.[1][2]
Protocol:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluence.
-
Uptake Initiation: Replace the medium with an assay buffer containing the radiolabeled nucleoside analog (e.g., ³H- or ¹⁴C-labeled).
-
Incubation: Incubate for a predetermined time at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the nucleoside analog.
-
Nucleotide Extraction: Harvest the cells and extract nucleotides using an ice-cold solution, such as 6% trichloroacetic acid.[23]
-
Neutralization: Neutralize the extract with a suitable base (e.g., K₂CO₃).[23]
-
HPLC Analysis:
-
Separation: Inject the neutralized extract into an HPLC system equipped with a suitable column (e.g., anion-exchange or reversed-phase ion-pair).[24][25]
-
Elution: Use an isocratic or gradient elution with a mobile phase, often containing a phosphate (B84403) buffer and an ion-pairing agent like tetrabutylammonium.[24][25]
-
Detection: Detect the nucleoside triphosphates using a UV detector at a wavelength of approximately 254-260 nm.[16][24]
-
-
Quantification: Calculate the concentration of the analog triphosphate by comparing the peak area to a standard curve.
A more sensitive alternative is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can quantify gemcitabine and its metabolites from small amounts of tissue.[20][26][27][28][29][30]
Signaling Pathways and Visualizations
Nucleoside analogs exert their cytotoxic effects by inducing DNA damage and activating cell death signaling pathways.
General Mechanism of Action
-
Uptake: The nucleoside analog enters the cell via nucleoside transporters.
-
Phosphorylation: It is phosphorylated by cellular kinases to its active triphosphate form.[1][2]
-
DNA/RNA Incorporation: The triphosphate analog is incorporated into elongating DNA or RNA strands.
-
Chain Termination/Inhibition: This leads to the termination of chain elongation or inhibition of DNA/RNA polymerases.[1][31]
-
DNA Damage Response & Apoptosis: The resulting DNA damage triggers cell cycle arrest and apoptosis.
Key Signaling Pathways
-
DNA Damage Response (DDR): Incorporation of nucleoside analogs causes replication stress and DNA strand breaks, which activate the ATM and ATR kinases. These kinases then phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest and apoptosis.[23][32][33]
-
Apoptosis Induction (Gemcitabine): Gemcitabine can induce apoptosis through the activation of the AP-1 transcription factor, which upregulates the pro-apoptotic protein Bim.[34]
-
Apoptosis Induction (Fludarabine): Fludarabine can induce apoptosis by inhibiting the NF-κB and STAT1 signaling pathways, which are involved in cell survival.[12][13][35]
Diagrams
Caption: Workflow for assessing nucleoside analog cytotoxicity.
References
- 1. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 2. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective toxicity of medications used in the treatment of AIDS on the CEM human leukemic CD4+ T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. Fludarabine Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D vs 2D Cell Culture: A Comprehensive Comparison and Review - Cell Culture Collective [cellculturecollective.com]
- 10. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of the STAT1 pathway in apoptosis induced by fludarabine and JAK kinase inhibitors in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Cancer organoid applications to investigate chemotherapy resistance [frontiersin.org]
- 16. thno.org [thno.org]
- 17. crownbio.com [crownbio.com]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. longdom.org [longdom.org]
- 26. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scilit.com [scilit.com]
- 28. researchgate.net [researchgate.net]
- 29. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 30. experts.umn.edu [experts.umn.edu]
- 31. droracle.ai [droracle.ai]
- 32. Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. aacrjournals.org [aacrjournals.org]
- 35. einstein.elsevierpure.com [einstein.elsevierpure.com]
Application Notes and Protocols for In Vivo Efficacy Evaluation of Xylofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the therapeutic efficacy of xylofuranosyl nucleosides as potential anticancer and antiviral agents. Detailed protocols for establishing and utilizing mouse xenograft and viral infection models are provided, along with data presentation guidelines and mechanistic insights.
Section 1: Anticancer Efficacy Evaluation
Xylofuranosyl nucleosides have demonstrated promising cytotoxic activity against various cancer cell lines in vitro. The following sections detail the process of translating these in vitro findings into in vivo efficacy studies using tumor xenograft models.
In Vitro Anticancer Activity of Xylofuranosyl Nucleoside Analogs
A summary of the in vitro cytotoxicities of representative xylofuranosyl nucleoside analogs against various human cancer cell lines is presented below. This data is crucial for selecting appropriate cell lines and estimating starting doses for in vivo studies.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 5'-guanidino-N9-linked 6-chloropurine (B14466) xylofuranoside | DU-145 | Prostate Cancer | 27.63 | [1] |
| 5'-guanidino-N7-linked 6-chloropurine xylofuranoside | DU-145 | Prostate Cancer | 24.48 | [1] |
| HCT-15 | Colorectal Adenocarcinoma | 64.07 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 43.67 | [1] | |
| 5'-azido-N9-linked 6-chloropurine xylofuranoside | HCT-15 | Colorectal Adenocarcinoma | ~11.37 (2-fold lower than 5-FU) | [2] |
| 5'-guanidino uracil (B121893) xylofuranoside | HCT-15 | Colorectal Adenocarcinoma | 76.02 | [3] |
| JRS-15 (xylocydine-derived) | HeLa | Cervical Cancer | 12.42 | [4] |
| HepG2 | Liver Cancer | 18.65 | [4] | |
| SK-HEP-1 | Liver Cancer | 20.11 | [4] | |
| PC-3M | Prostate Cancer | 28.25 | [4] | |
| A549 | Lung Cancer | 25.53 | [4] |
Experimental Protocol: Subcutaneous Xenograft Tumor Model in Mice
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo anticancer efficacy of xylofuranosyl nucleosides.
Materials:
-
Human cancer cell lines (e.g., DU-145, HCT-116, HT-29)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID), 4-6 weeks old
-
Xylofuranosyl nucleoside compound and vehicle control
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice daily for tumor appearance.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Record the body weight of each mouse at the time of tumor measurement.
-
-
Drug Administration:
-
Prepare the xylofuranosyl nucleoside compound in a suitable vehicle. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing schedule should be determined based on preliminary pharmacokinetic and tolerability studies.
-
A representative dosing schedule could be daily or every other day for a period of 2-4 weeks.
-
Administer the compound or vehicle control to the respective groups. For oral administration, the maximum recommended dosing volume is typically 10 mL/kg.[5]
-
-
Efficacy Evaluation and Endpoint:
-
Continue monitoring tumor growth and body weight throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)] x 100.
-
Secondary endpoints may include survival analysis, and histological or molecular analysis of tumors at the end of the study.
-
Euthanize mice when tumors reach a predetermined maximum size as per institutional guidelines, or if they show signs of significant distress or more than 20% body weight loss.
-
Mechanism of Action: Anticancer Effects
Some xylofuranosyl nucleoside analogs have been shown to induce cell cycle arrest and apoptosis.[2][4] The proposed mechanism involves the inhibition of key enzymes in nucleic acid synthesis, such as DNA polymerase, leading to cell cycle disruption and the activation of the intrinsic (mitochondrial) apoptotic pathway.
Section 2: Antiviral Efficacy Evaluation
Recent studies have highlighted the potential of xylofuranosyl nucleosides as inhibitors of RNA viruses. This section outlines the in vivo evaluation of these compounds in a mouse model of influenza virus infection.
In Vitro Antiviral Activity of Xylofuranosyl Nucleoside Analogs
The following table summarizes the in vitro efficacy of xylofuranosyl nucleoside analogs against various RNA viruses. This data is essential for selecting candidate compounds and relevant viral strains for in vivo testing.
| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference |
| Adenine-containing xylosyl nucleoside phosphonate | Measles virus (MeV) | Vero | 12 | [6] |
| Enterovirus-68 (EV-68) | Vero | 16 | [6] | |
| Disilylated 3'-glucosylthio xylonucleoside | Sindbis virus (SINV) | Vero E6 | 3 | [7] |
| 2',5'-di-O-silylated 3'-C-alkylthio nucleosides | SARS-CoV-2 | Vero E6 | Low micromolar | [7] |
| 5'-butyryl-2'-silyl-3'-alkylthio nucleosides | Chikungunya virus (CHIKV) | Vero E6 | Low micromolar | [7] |
| Sindbis virus (SINV) | Vero E6 | Low micromolar | [7] |
Experimental Protocol: Influenza Virus Infection Model in Mice
This protocol details the procedure for establishing an influenza virus infection in mice to assess the in vivo antiviral efficacy of xylofuranosyl nucleosides.
Materials:
-
Influenza A virus (e.g., A/Puerto Rico/8/34 [H1N1])
-
Madin-Darby Canine Kidney (MDCK) cells for virus propagation and titration
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Xylofuranosyl nucleoside compound and vehicle control
-
Sterile PBS and cell culture media
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Equipment for intranasal inoculation
-
Materials for lung tissue homogenization and viral load determination (e.g., qPCR, plaque assay)
Procedure:
-
Virus Propagation and Titration:
-
Propagate the influenza virus in MDCK cells.
-
Determine the virus titer (plaque-forming units [PFU]/mL or 50% tissue culture infectious dose [TCID50]/mL) using a standard plaque assay or TCID50 assay.
-
-
Mouse Infection:
-
Anesthetize the mice.
-
Inoculate the mice intranasally with a sublethal dose of the influenza virus (e.g., 10^3 - 10^4 PFU) in a small volume (e.g., 20-50 µL) of sterile PBS.
-
-
Treatment Administration:
-
Randomize the infected mice into treatment and control groups.
-
Administer the xylofuranosyl nucleoside or vehicle control at predetermined doses and schedules. Treatment can be initiated prophylactically (before infection) or therapeutically (after infection). A typical therapeutic regimen might start 4 hours post-infection and continue for 5-7 days.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.
-
At specific time points post-infection (e.g., days 2, 4, and 6), euthanize a subset of mice from each group.
-
Harvest the lungs and homogenize the tissue.
-
Determine the viral load in the lung homogenates using quantitative real-time PCR (qRT-PCR) or a plaque assay.
-
-
Data Analysis:
-
The primary efficacy endpoint is the reduction in lung viral titers in the treated groups compared to the control group.
-
Secondary endpoints can include improvement in clinical scores, reduced weight loss, and increased survival rates in a lethal challenge model.
-
Mechanism of Action: Antiviral Effects
The antiviral activity of many nucleoside analogs, including potentially xylofuranosyl nucleosides, is mediated by the inhibition of viral RNA-dependent RNA polymerase (RdRp).[8][9] After intracellular phosphorylation to the active triphosphate form, these analogs are incorporated into the growing viral RNA chain, leading to premature chain termination and inhibition of viral replication.
References
- 1. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates PMID: 37120998 | MCE [medchemexpress.cn]
- 2. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Nucleosides for the treatment of respiratory RNA virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prodrug Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of prodrugs of the nucleoside analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil. The protocols described herein focus on two primary prodrug strategies: ester-based prodrugs to enhance lipophilicity and phosphoramidate (B1195095) prodrugs (ProTides) to facilitate intracellular delivery of the monophosphorylated active form.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. However, their clinical utility can be hampered by poor pharmacokinetic properties, such as low oral bioavailability and inefficient intracellular phosphorylation. Prodrug strategies aim to overcome these limitations by masking polar functional groups, thereby improving membrane permeability and cellular uptake. Once inside the target cell, these prodrugs are designed to be enzymatically cleaved to release the active parent drug.
This document outlines protocols for the synthesis of 5'-O-acyl and 3'-O-acyl ester prodrugs, as well as 5'-phosphoramidate prodrugs of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Additionally, it provides a protocol for the in vitro evaluation of the enzymatic cleavage of these prodrugs.
Prodrug Design Strategy
The design of prodrugs for 1-(β-D-Xylofuranosyl)-5-methoxyuracil focuses on derivatizing the hydroxyl groups of the xylofuranose (B8766934) sugar moiety. The primary sites for modification are the 5'- and 3'-hydroxyl groups.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-Acyl-1-(β-D-Xylofuranosyl)-5-methoxyuracil
This protocol describes the selective acylation of the 5'-hydroxyl group of the parent nucleoside. This modification is intended to increase the lipophilicity of the compound, potentially enhancing its oral bioavailability.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Anhydrous pyridine (B92270)
-
Acyl chloride (e.g., butyryl chloride, valeryl chloride) or acid anhydride (B1165640) (e.g., acetic anhydride)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve 1-(β-D-Xylofuranosyl)-5-methoxyuracil (1 mmol) in anhydrous pyridine (10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 mmol) dropwise to the solution.
-
Add a catalytic amount of DMAP (0.1 mmol).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5'-O-acyl prodrug.
Protocol 2: Synthesis of 3'-O-Acyl-1-(β-D-Xylofuranosyl)-5-methoxyuracil
Selective acylation of the 3'-hydroxyl group requires protection of the more reactive 5'-hydroxyl group.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Acyl chloride or acid anhydride
-
DMAP
-
DCM
-
Trichloroacetic acid (TCA) in DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
5'-O-Protection: Dissolve 1-(β-D-Xylofuranosyl)-5-methoxyuracil (1 mmol) in anhydrous pyridine (10 mL). Add DMT-Cl (1.1 mmol) and stir at room temperature until the reaction is complete (monitor by TLC). Work up the reaction by adding methanol (B129727) to quench excess DMT-Cl, followed by extraction with DCM and purification by silica gel chromatography to obtain 5'-O-DMT-1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
3'-O-Acylation: Dissolve the 5'-O-DMT protected nucleoside (1 mmol) in anhydrous pyridine (10 mL) at 0 °C. Add the acyl chloride or acid anhydride (1.2 mmol) and a catalytic amount of DMAP. Stir the reaction at room temperature overnight. Work up as described in Protocol 1 to obtain the 3'-O-acyl-5'-O-DMT protected intermediate.
-
5'-O-Deprotection: Dissolve the purified 3'-O-acyl-5'-O-DMT intermediate in DCM (10 mL) and cool to 0 °C. Add a solution of 3% TCA in DCM dropwise until the characteristic orange color of the trityl cation persists. Stir for 10-30 minutes. Quench the reaction with saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate. Purify the residue by silica gel chromatography to yield the 3'-O-acyl prodrug.
Protocol 3: Synthesis of 5'-Phosphoramidate Prodrugs (ProTides)
This protocol describes the synthesis of a phosphoramidate prodrug at the 5'-position, a strategy designed to bypass the initial, often rate-limiting, enzymatic phosphorylation step.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Phosphorus oxychloride (POCl₃) or other phosphorylating agent
-
Aryl alcohol (e.g., phenol, naphthol)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
N-Methylimidazole (NMI) or other suitable base
-
Anhydrous trimethyl phosphate (B84403) or other suitable solvent
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
Procedure:
-
Phosphorylation: In a flame-dried flask under an inert atmosphere, dissolve the aryl alcohol (1.1 mmol) in anhydrous DCM and add triethylamine (1.1 mmol). Cool the solution to 0 °C and add phosphorus oxychloride (1.0 mmol) dropwise. Stir for 1 hour at 0 °C to form the aryl phosphorodichloridate.
-
Coupling with Nucleoside: In a separate flask, suspend 1-(β-D-Xylofuranosyl)-5-methoxyuracil (1 mmol) in anhydrous trimethyl phosphate. Cool to 0 °C and add N-methylimidazole (2.5 mmol). Add the freshly prepared aryl phosphorodichloridate solution dropwise. Stir the reaction at 0 °C for 2-4 hours.
-
Addition of Amino Acid: To the reaction mixture, add the amino acid ester hydrochloride (1.5 mmol) and triethylamine (1.5 mmol). Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the 5'-phosphoramidate prodrug as a mixture of diastereomers.
Quantitative Data
The following tables present hypothetical quantitative data for the synthesized prodrugs. This data is for illustrative purposes and should be experimentally determined for the specific compounds.
Table 1: Synthesis Yields of Prodrugs
| Prodrug Moiety | Position | Yield (%) |
| Acetyl | 5' | 85 |
| Butyryl | 5' | 78 |
| Valeryl | 5' | 72 |
| Acetyl | 3' | 65 |
| Phenylalaninyl Phosphoramidate | 5' | 45 |
Table 2: Physicochemical Properties of Prodrugs
| Prodrug | LogP (calculated) | Aqueous Solubility (µg/mL) |
| Parent Nucleoside | -0.5 | >1000 |
| 5'-O-Butyryl | 1.2 | 250 |
| 3'-O-Acetyl | 0.2 | 800 |
| 5'-Phosphoramidate | 1.8 | 150 |
In Vitro Evaluation of Prodrug Activation
Protocol 4: Enzymatic Cleavage Assay
This protocol is designed to assess the stability of the prodrugs in the presence of relevant enzymes, such as esterases or phosphoramidases, which are responsible for their intracellular activation.[1]
Materials:
-
Prodrug of interest
-
Human liver microsomes or recombinant esterase/phosphatase
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath at 37 °C
Procedure:
-
Prepare a stock solution of the prodrug (10 mM) in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a microcentrifuge tube:
-
Phosphate buffer (to a final volume of 200 µL)
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration)
-
Prodrug stock solution (to a final concentration of 10 µM)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the prodrug.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 20 µL) and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining prodrug and the formation of the parent nucleoside.
-
Calculate the rate of disappearance of the prodrug to determine its metabolic stability.
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Prodrug | Half-life (t½, min) |
| 5'-O-Butyryl | 45 |
| 3'-O-Acetyl | 90 |
| 5'-Phosphoramidate | 30 |
Conclusion
The protocols outlined in these application notes provide a framework for the rational design and synthesis of ester and phosphoramidate prodrugs of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. The successful application of these methods can lead to the development of novel therapeutic agents with improved pharmacokinetic profiles. It is essential to perform thorough in vitro and in vivo evaluations to characterize the stability, efficacy, and toxicity of any newly synthesized prodrug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Stereoselective Nucleoside Synthesis
Welcome to the Technical Support Center for Stereoselective Nucleoside Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, ultimately improving reaction yields and stereoselectivity.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low β-selectivity (or poor α:β anomeric ratio) in Glycosylation Reactions
Q1: My glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers, or is favoring the undesired α-anomer. How can I improve the β-selectivity?
A1: Achieving high β-selectivity is a common challenge, particularly in the absence of a C2'-participating group (e.g., in 2'-deoxynucleosides). The outcome is influenced by the choice of Lewis acid, solvent, temperature, and protecting groups.
Potential Causes and Solutions:
-
Lewis Acid Choice: The nature and strength of the Lewis acid catalyst play a crucial role in determining the stereochemical outcome. Stronger Lewis acids may favor the formation of an oxocarbenium ion, leading to a mixture of anomers, while milder ones can promote an SN2-like pathway, favoring the β-anomer.[1]
-
Solution: Screen a variety of Lewis acids. For instance, in some systems, TMSOTf may give good α-selectivity, while BF3·Et2O can favor β-selectivity.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and transition states.[2][3] Non-polar, non-coordinating solvents often favor SN2-type reactions and can improve β-selectivity.
-
Solution: Switch to a less polar or non-coordinating solvent. Acetonitrile (B52724), for example, can sometimes participate in the reaction, leading to byproducts and lower yields, whereas solvents like 1,2-dichloroethane (B1671644) (DCE) may be preferable.[4]
-
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired β-anomer.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).
-
-
Protecting Groups: The protecting groups on the sugar moiety, particularly at the C2' and C3' positions, can exert significant steric and electronic effects that influence the facial selectivity of the incoming nucleobase.[5][6][7]
-
Solution: Employ bulky protecting groups at the C3' and C5' positions to sterically hinder the α-face, thereby directing the nucleobase to attack from the β-face. The use of a participating group at the C2' position (e.g., an acetyl or benzoyl group) is a classic strategy to ensure the formation of the 1,2-trans product (the β-anomer).[8]
-
Issue 2: Low Yield in Vorbrüggen Glycosylation
Q2: I am performing a Vorbrüggen (Silyl-Hilbert-Johnson) reaction, but the yield of my desired nucleoside is consistently low.
A2: Low yields in Vorbrüggen glycosylations can stem from several factors, including incomplete silylation of the nucleobase, degradation of the sugar donor, or the formation of undesired regioisomers.
Potential Causes and Solutions:
-
Incomplete Silylation: The nucleobase must be sufficiently silylated to be soluble and nucleophilic.
-
Solution: Ensure complete silylation by using an adequate amount of silylating agent (e.g., BSA or TMSCl/HMDS) and allowing sufficient reaction time. In some cases, prior silylation of the nucleobase is not required under specific conditions like ball milling.
-
-
Lewis Acid Stoichiometry: An inappropriate amount of Lewis acid can either fail to activate the sugar donor sufficiently or lead to its degradation.
-
Solution: Optimize the stoichiometry of the Lewis acid. Typically, catalytic amounts are used, but for less reactive systems, stoichiometric amounts might be necessary.
-
-
Reaction Conditions: Temperature and reaction time are critical. Prolonged heating, especially with purine (B94841) nucleobases, may be required to achieve the thermodynamically favored N9 isomer.
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS and optimize the reaction time and temperature.
-
-
Solvent Choice: The solvent can impact the solubility of reactants and the stability of intermediates.
-
Solution: While acetonitrile is common, consider alternative solvents like 1,2-dichloroethane if side reactions with the solvent are suspected.[4]
-
Issue 3: Difficulty in Synthesizing 2'-Deoxynucleosides Stereoselectively
Q3: I am struggling to achieve good β-selectivity in the synthesis of a 2'-deoxynucleoside.
A3: The absence of a C2'-hydroxyl group in 2'-deoxyribose donors prevents the use of a participating neighboring group, making stereocontrol challenging. The reaction often proceeds through an oxocarbenium ion intermediate, leading to anomeric mixtures.[8][9]
Potential Causes and Solutions:
-
Reaction Pathway Control: The key is to favor an SN2-like mechanism over an SN1-type pathway.
-
Solution:
-
Use of Specific Donors: Employ glycosyl donors with leaving groups that promote an SN2 reaction.
-
Catalyst Selection: Certain catalysts can promote the desired stereochemical outcome.
-
Protecting Group Strategy: As mentioned in Issue 1, bulky protecting groups on the sugar can sterically direct the incoming nucleobase to the β-face.
-
-
Issue 4: Epimerization During Synthesis
Q4: I am observing epimerization at one of the stereocenters of my sugar moiety during the synthesis.
A4: Epimerization can occur under harsh acidic or basic conditions, or at elevated temperatures, leading to a loss of stereochemical integrity.[10][11]
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Strong acids or bases used for deprotection or catalysis can cause epimerization.
-
Solution: Use milder reagents and conditions. For example, for deprotection, consider enzymatic methods or photolabile protecting groups.
-
-
Elevated Temperatures: High reaction temperatures can provide the activation energy for epimerization.
-
Solution: Whenever possible, run reactions at lower temperatures and for shorter durations.
-
-
Prolonged Reaction Times: Extended exposure to reaction conditions that can cause epimerization increases the likelihood of this side reaction.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
FAQs
Q5: How can I effectively separate the α and β anomers of my nucleoside product?
A5: The separation of anomers can often be achieved by flash column chromatography on silica (B1680970) gel. However, if the anomers co-elute, High-Performance Liquid Chromatography (HPLC) is a more powerful technique.
-
HPLC Conditions: A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The separation can be optimized by adjusting the gradient, flow rate, and temperature. For more challenging separations, normal-phase or chiral HPLC may be necessary.[12][13]
Q6: What is the role of molecular sieves in glycosylation reactions?
A6: Molecular sieves are crucial for maintaining anhydrous conditions in the reaction mixture. Water can compete with the nucleobase as a nucleophile, leading to hydrolysis of the sugar donor and a reduction in yield. They can also sequester acidic byproducts in some reactions.
Q7: Can enzymatic methods be used to improve stereoselectivity?
A7: Yes, enzymatic synthesis is an excellent strategy for achieving high stereoselectivity. Enzymes like nucleoside phosphorylases can catalyze the formation of the desired anomer with high specificity, often under mild reaction conditions.[14]
Quantitative Data Summary
Table 1: Effect of Lewis Acid on Anomeric Ratio in a Model Glycosylation Reaction
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1 | TMSOTf (1.2) | CH2Cl2 | 0 | 85 | 8:1 | [1] |
| 2 | BF3·Et2O (1.2) | CH2Cl2 | 0 | 78 | 1:10 | [1] |
| 3 | SnCl4 (1.1) | DCE | rt | 75 | 1:4 | [8] |
| 4 | AlCl3 (0.05) | CH2Cl2 | rt | 67 | Not specified | [15] |
Table 2: Influence of Solvent on the Stereoselectivity of a Glycosylation Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1 | Acetonitrile | 80 | 65 | 1:3 | [4] |
| 2 | 1,2-Dichloroethane | 80 | 82 | 1:9 | [4] |
| 3 | Toluene | 110 | 70 | 1:5 | [16] |
| 4 | THF | 66 | 75 | 1:4 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Improving β-Selectivity in Vorbrüggen Glycosylation
This protocol provides a starting point for optimizing the β-selectivity of a Vorbrüggen reaction.
Materials:
-
Protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Nucleobase
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., 1,2-dichloroethane - DCE)
-
Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nucleobase (1.0 equiv.) and activated molecular sieves.
-
Add anhydrous DCE to form a suspension.
-
Add the silylating agent (e.g., BSA, 2.5 equiv.) and stir the mixture at room temperature until the nucleobase is fully silylated (can be monitored by the disappearance of the solid).
-
In a separate flame-dried flask, dissolve the protected sugar donor (1.2 equiv.) in anhydrous DCE.
-
Cool both the silylated nucleobase solution and the sugar donor solution to the desired temperature (e.g., 0 °C).
-
To the silylated nucleobase solution, add the Lewis acid (e.g., TMSOTf, 1.2 equiv.) dropwise.
-
Immediately after the addition of the Lewis acid, add the solution of the sugar donor dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dilute the mixture with an organic solvent (e.g., dichloromethane) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the anomers.
Protocol 2: HPLC Separation of Nucleoside Anomers
This is a general protocol for the analytical or semi-preparative separation of α and β anomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
Procedure:
-
Dissolve the crude nucleoside mixture in a suitable solvent (e.g., a small amount of the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter.
-
Set up the HPLC method. A typical starting point is a linear gradient from 5% to 95% acetonitrile in water over 30 minutes, with a flow rate of 1 mL/min for an analytical column. The UV detector should be set to a wavelength where the nucleobase has strong absorbance (typically around 260 nm).
-
Inject the sample onto the column.
-
Monitor the chromatogram for the separation of the two anomers. The retention times will vary depending on the specific nucleoside and the exact HPLC conditions.
-
Optimize the separation by adjusting the gradient slope, the organic solvent, or by adding a mobile phase modifier like 0.1% TFA.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each anomer.
-
Combine the fractions for each pure anomer and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for stereoselective nucleoside synthesis.
Caption: A decision-making guide for troubleshooting low β-selectivity.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 10. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thestacks.org [thestacks.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation of Xylofuranose Sugars
Welcome to the technical support center for the glycosylation of xylofuranose (B8766934) sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of xylofuranose sugars.
Problem 1: Low or No Product Yield
Question: I am not getting any of my desired glycosylated product, or the yield is very low. What are the possible causes and solutions?
Answer:
Low or no yield in a xylofuranose glycosylation reaction can stem from several factors, ranging from the stability of your reactants to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Donor and Acceptor Stability: Xylofuranose donors can be unstable under acidic conditions, leading to decomposition before glycosylation can occur. Similarly, your acceptor may have stability issues.
-
Recommendation: Check the stability of your donor and acceptor under the reaction conditions separately. Consider using milder activation methods or protecting groups that enhance stability.
-
-
Activation of the Glycosyl Donor: Inefficient activation of the glycosyl donor is a common reason for low yields.
-
Recommendation: The choice of promoter is critical. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is often effective.[1] Ensure your reagents are fresh and anhydrous. The concentration of the activator can also be optimized; for instance, increasing the concentration of triflic acid can lower the activation temperature, but excessive amounts may lead to donor decomposition.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Recommendation: Glycosylation reactions are often temperature-sensitive. Starting at a low temperature (e.g., -78 °C or -40 °C) and slowly warming up can be beneficial. Monitor the reaction closely by TLC to determine the optimal reaction time and to check for the decomposition of starting materials. Guideline 6 from comprehensive studies suggests conducting reactions at the lowest temperature consistent with a practical reaction time to enhance selectivity, which can also impact yield.
-
-
Moisture: Glycosylation reactions are highly sensitive to moisture.
-
Recommendation: Ensure all glassware is oven-dried, and use anhydrous solvents. The use of molecular sieves (e.g., 4 Å) is highly recommended to scavenge any residual water.
-
Problem 2: Poor Stereoselectivity (Formation of α/β mixtures)
Question: My reaction is producing a mixture of α and β anomers, and I need to favor one over the other. How can I improve the stereoselectivity?
Answer:
Controlling stereoselectivity in xylofuranose glycosylation is a significant challenge due to the flexibility of the furanose ring. The outcome is influenced by a complex interplay of factors.[2]
-
Solvent Choice: The solvent plays a crucial role in directing stereoselectivity.
-
α-selectivity: Ethereal solvents like diethyl ether (Et₂O) or dioxane are known to favor the formation of the α-anomer (1,2-cis).[1]
-
β-selectivity: Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) are often used.
-
Recommendation: Screen a variety of solvents to find the optimal one for your specific donor-acceptor pair.
-
-
Protecting Groups: The nature and conformation of protecting groups on the xylofuranose donor have a profound impact on the stereochemical outcome.
-
Participating groups: A participating group at the C2 position (e.g., an acetyl or benzoyl group) will typically lead to the formation of the 1,2-trans product (β-xylofuranoside) through the formation of a dioxolenium ion intermediate.
-
Non-participating groups: To achieve the 1,2-cis product (α-xylofuranoside), non-participating groups (e.g., benzyl (B1604629) or silyl (B83357) ethers) are required at the C2 position.
-
Conformationally rigid donors: Employing a conformationally restricted donor, such as one with a 2,3-O-xylylene protecting group, can lock the furanose ring into a specific conformation that favors the formation of the α-anomer.[1]
-
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product. Guideline 5 suggests maintaining a single controlled reaction temperature rather than a gradual increase.
Problem 3: Donor Decomposition or Formation of Side Products
Question: I am observing significant decomposition of my glycosyl donor or the formation of unexpected side products. What could be wrong?
Answer:
Donor decomposition and the formation of side products are often linked to the reactivity of the donor and the reaction conditions.
-
Donor Reactivity: Highly reactive donors can be prone to decomposition, especially under strong acidic conditions.
-
Recommendation: If you are using a highly reactive donor, consider a milder activation system. Alternatively, a pre-activation protocol, where the donor is activated at low temperature before the addition of the acceptor, can sometimes minimize side reactions.[3]
-
-
Side Reactions: Common side products include orthoesters (if a participating group is present at C2), and products from the reaction of the activated donor with the promoter or residual water.
-
Recommendation: Ensure strictly anhydrous conditions. If orthoester formation is an issue, you may need to switch to a non-participating protecting group at C2. Careful monitoring of the reaction by TLC can help identify the point at which side product formation becomes significant.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting groups for my xylofuranose donor?
A1: The choice of protecting groups is critical for a successful glycosylation. Consider the following:
-
Stereochemical Outcome: As mentioned in the troubleshooting guide, use a participating group at C2 for β-selectivity and a non-participating group for α-selectivity.
-
Stability: Ensure the protecting groups are stable to the glycosylation conditions and can be removed without affecting the newly formed glycosidic bond. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others.[4]
-
Reactivity: The electronic properties of the protecting groups can influence the reactivity of the donor. Electron-withdrawing groups (e.g., acetyl) generally decrease reactivity, while electron-donating groups (e.g., benzyl) increase it.
Q2: What are the most common activation methods for xylofuranosyl donors?
A2: The activation method depends on the nature of the anomeric leaving group.
-
Thioglycosides: These are commonly activated with a combination of a thiophilic promoter and a Lewis acid. A widely used system is N-iodosuccinimide (NIS) and a catalytic amount of silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf).[1]
-
Trichloroacetimidates: These donors are typically activated with a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or TMSOTf.
-
Glycosyl Halides: These are often activated by silver or mercury salts.
Q3: Can I use a one-pot glycosylation strategy for synthesizing oligosaccharides containing xylofuranose?
A3: Yes, one-pot strategies can be employed and are highly efficient as they avoid the purification of intermediate products. A pre-activation based one-pot glycosylation is a powerful strategy. In this approach, a more reactive glycosyl donor is pre-activated, and then a less reactive glycosyl acceptor (which is also a glycosyl donor for the next step) is added. After the first coupling, the newly formed disaccharide can be activated in situ for the next glycosylation.[3]
Data Summary
Table 1: Optimization of α-Xylofuranosylation Reaction Conditions
| Entry | Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 1 | p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/AgOTf | CH₂Cl₂ | rt | 85 | 1:1.5 |
| 2 | p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/AgOTf | Toluene | rt | 82 | 2.3:1 |
| 3 | p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/AgOTf | Et₂O | rt | 92 | 15:1 |
| 4 | p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/AgOTf | Toluene/Dioxane (1:3) | rt | 90 | 12:1 |
Data adapted from a study on stereocontrolled synthesis of α-xylofuranosides, which demonstrates the significant influence of the solvent on stereoselectivity.[1]
Experimental Protocols
Protocol 1: General Procedure for Stereoselective α-Xylofuranosylation [1]
This protocol is adapted for the synthesis of α-xylofuranosides using a conformationally restricted thioglycoside donor.
-
Preparation: To a mixture of the xylofuranosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in anhydrous diethyl ether (Et₂O), add 4 Å molecular sieves (200 mg) at room temperature.
-
Stirring: Stir the mixture for 1 hour at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activation: Add N-iodosuccinimide (NIS) (2.5 mmol) and silver triflate (AgOTf) (0.25 mmol) to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.
-
Quenching: Quench the reaction by the addition of triethylamine (B128534) (Et₃N).
-
Work-up: Dilute the solution with dichloromethane (CH₂Cl₂) and filter through Celite to remove the molecular sieves and solid byproducts.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired α-xylofuranoside.
Visualizations
Caption: Troubleshooting workflow for low yield in xylofuranose glycosylation.
Caption: Key factors influencing stereoselectivity in xylofuranose glycosylation.
References
Technical Support Center: Optimizing Protecting Groups for Uracil Nucleoside Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the use of protecting groups in uracil (B121893) nucleoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the different functional groups of a uridine (B1682114) nucleoside?
A1: The selection of protecting groups is critical for the successful synthesis of uracil nucleosides and oligonucleotides. The most commonly protected positions are the 5'-hydroxyl, 2'-hydroxyl (in ribonucleosides), and the N3-imide of the uracil base.
-
5'-Hydroxyl: The dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl position due to its ease of introduction and its acid-lability, which allows for selective removal without affecting other protecting groups.[1][2]
-
2'-Hydroxyl (Ribonucleosides): Silyl (B83357) ethers are the preferred protecting groups for the 2'-hydroxyl group. The most common are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).[3][4][5] The choice between them often depends on the desired stability, with TIPS being more sterically hindered and thus more stable.[6]
-
N3-Imide: Acyl groups such as benzoyl (Bz) and acetyl (Ac) are frequently used to protect the N3-imide position of the uracil base. These groups prevent side reactions during oligonucleotide synthesis.[7][8]
Q2: What is an orthogonal protecting group strategy and why is it important in uridine synthesis?
A2: An orthogonal protecting group strategy is a method where multiple protecting groups are used in a single molecule, and each can be removed under specific conditions without affecting the others.[9][10][11] This is crucial in multi-step syntheses like oligonucleotide synthesis. For a fully protected uridine building block, you might have an acid-labile DMT group on the 5'-OH, a fluoride-labile silyl group on the 2'-OH, and a base-labile acyl group on the N3-imide. This allows for the sequential deprotection of specific hydroxyl groups for chain elongation while the other positions remain protected.[2]
Q3: How do I choose between a TBDMS and a TIPS protecting group for the 2'-hydroxyl?
A3: The choice between TBDMS and TIPS for 2'-OH protection depends on the required stability throughout your synthetic route.
-
TBDMS: This is a very common and robust protecting group, stable to a wide range of reaction conditions.[4] However, its removal requires fluoride (B91410) ions, which can sometimes be harsh on sensitive molecules.[4]
-
TIPS: Being more sterically hindered than TBDMS, the TIPS group offers greater stability, particularly under acidic conditions.[6] This can be advantageous in complex syntheses with multiple acidic steps. However, its removal also requires fluoride ions and may necessitate longer reaction times or harsher conditions compared to TBDMS.
Q4: Can I use the same protecting group for the 2'- and 3'-hydroxyls?
A4: While it is possible to protect both the 2'- and 3'-hydroxyls with the same group (e.g., TBDMS), it is generally not desirable for oligonucleotide synthesis. This is because subsequent steps require selective deprotection of the 3'- or 5'-hydroxyl for chain elongation. Differentiating the 2'- and 3'-hydroxyls with different protecting groups is a key aspect of preparing ribonucleoside phosphoramidites for RNA synthesis.
Troubleshooting Guides
Silyl Protecting Groups (e.g., TBDMS, TIPS)
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Silylation of 2'-OH | 1. Inactive silylating agent (e.g., TBDMS-Cl). 2. Presence of moisture in the reaction. 3. Insufficient amount of silylating agent or base. 4. Steric hindrance around the 2'-hydroxyl group. | 1. Use a fresh bottle of the silylating agent. 2. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Increase the equivalents of the silylating agent and the base (e.g., imidazole (B134444) or pyridine). 4. Consider using a less hindered silylating agent if possible, or prolong the reaction time and/or increase the temperature. |
| Incomplete Deprotection (Desilylation) | 1. Inactive fluoride source (e.g., old TBAF solution). 2. Insufficient equivalents of fluoride reagent. 3. Steric hindrance. 4. Presence of water in the TBAF solution can reduce its efficacy. | 1. Use a fresh, anhydrous solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF. 2. Increase the equivalents of TBAF (typically 1.1 to 1.5 equivalents are used). 3. For sterically hindered silyl groups, longer reaction times or gentle heating (e.g., 40-50°C) may be required. 4. Ensure the TBAF solution is anhydrous. Consider using triethylamine (B128534) trihydrofluoride (TEA·3HF) as an alternative fluoride source, as it can be more reliable. |
| Premature Cleavage of Silyl Group | 1. Unexpectedly acidic or basic conditions in a reaction step. 2. Use of a silyl group that is not stable enough for the planned synthetic route. | 1. Carefully check the pH of all reaction and workup steps. Buffer reactions where necessary. 2. If premature cleavage is a recurring issue, consider using a more robust silyl protecting group (e.g., switch from TBDMS to TIPS). |
| Migration of Silyl Group (e.g., 2' to 3') | 1. Basic or acidic conditions can catalyze the migration of silyl groups between adjacent hydroxyls. | 1. Maintain neutral or near-neutral pH conditions whenever possible. 2. Use of bulky silyl groups like TIPS can sometimes suppress migration compared to TBDMS. |
Acyl Protecting Groups (e.g., Benzoyl, Acetyl)
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Acylation of N3 | 1. Inactive acylating agent (e.g., benzoyl chloride, acetic anhydride). 2. Insufficient base (e.g., pyridine (B92270), DMAP). 3. Steric hindrance. | 1. Use a fresh bottle of the acylating agent. 2. Ensure a sufficient amount of a suitable base is used. For less reactive nucleosides, a catalytic amount of DMAP can enhance the reaction rate. 3. Increase the reaction time and/or temperature. |
| O-Acylation instead of N-Acylation | 1. Reaction conditions favoring O-acylation (e.g., low temperature). | 1. O-acylated intermediates can often be rearranged to the more stable N-acylated product by heating the reaction mixture. |
| Difficult Deprotection of Acyl Group | 1. The acyl group is too stable for the chosen deprotection conditions. 2. The substrate is sensitive to the harsh basic conditions required for deprotection. | 1. Use stronger basic conditions, such as concentrated ammonium (B1175870) hydroxide (B78521) or sodium methoxide (B1231860) in methanol. 2. Consider using a more labile acyl protecting group in your synthesis design if the substrate is sensitive. |
| Premature Cleavage of Acyl Group | 1. Exposure to basic conditions during workup or other synthetic steps. | 1. Avoid basic conditions in subsequent reaction steps until deprotection is desired. Use neutral or slightly acidic workup conditions where possible. |
Quantitative Data on Protecting Groups
The following tables summarize typical yields and reaction conditions for the introduction and removal of common protecting groups on uridine. Note that yields can vary depending on the specific substrate and reaction scale.
Table 1: Protection of Uridine
| Functional Group | Protecting Group | Reagents and Conditions | Typical Yield (%) |
| 5'-OH | DMT | DMT-Cl, Pyridine, RT, 2-4 h | 85-95 |
| 2'-OH | TBDMS | TBDMS-Cl, Imidazole, DMF, RT, 2-12 h | 80-90 |
| 2'-OH | TIPS | TIPS-Cl, Pyridine, RT, 12-24 h | 75-85 |
| N3-Imide | Benzoyl (Bz) | Benzoyl Chloride, Pyridine, RT, 4-8 h | 85-95 |
| N3-Imide | Acetyl (Ac) | Acetic Anhydride, Pyridine, RT, 1-3 h | 90-98 |
Table 2: Deprotection of Protected Uridine
| Functional Group | Protecting Group | Reagents and Conditions | Typical Yield (%) |
| 5'-OH | DMT | 3% Trichloroacetic acid in DCM, RT, 5-10 min | >95 |
| 2'-OH | TBDMS | 1M TBAF in THF, RT, 4-12 h | 85-95 |
| 2'-OH | TIPS | 1M TBAF in THF, RT, 12-24 h | 80-90 |
| N3-Imide | Benzoyl (Bz) | Conc. NH₄OH, 55°C, 12-16 h | >90 |
| N3-Imide | Acetyl (Ac) | Conc. NH₄OH, RT, 2-4 h | >95 |
Experimental Protocols
Protocol 1: 5'-O-DMT Protection of Uridine
Materials:
-
Uridine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Co-evaporate uridine (1 equivalent) with anhydrous pyridine twice and then dissolve in anhydrous pyridine.
-
Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature while stirring under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-uridine.
Protocol 2: 2'-O-TBDMS Protection of 5'-O-DMT-Uridine
Materials:
-
5'-O-DMT-uridine
-
Anhydrous Dimethylformamide (DMF)
-
Imidazole
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5'-O-DMT-uridine (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl (1.2 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction may take 2-12 hours.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: N3-Benzoyl Protection of 2',3',5'-Tri-O-acetyl-uridine
Materials:
-
2',3',5'-Tri-O-acetyl-uridine
-
Anhydrous Pyridine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3',5'-Tri-O-acetyl-uridine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C and add benzoyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. jocpr.com [jocpr.com]
Overcoming solubility issues of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(β-D-Xylofuranosyl)-5-methoxyuracil, focusing on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is 1-(β-D-Xylofuranosyl)-5-methoxyuracil and why is solubility a critical factor?
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a nucleoside analog. Like many such compounds, its therapeutic potential and reliability in experimental assays depend on its ability to be dissolved and remain stable in solution. Poor solubility can lead to inaccurate assay results, low bioavailability, and challenges in formulation development.[1]
Q2: My compound is not dissolving in my chosen solvent. What are the initial troubleshooting steps?
If you are encountering solubility issues, start with these basic steps:
-
Verify Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of the compound.
-
Check Solvent Quality: Use anhydrous, high-purity solvents. Water absorption in solvents like DMSO can decrease the solubility of many organic compounds.
-
Increase Mechanical Agitation: Vigorously vortex the solution for several minutes.
-
Apply Gentle Heat and Sonication: Gentle warming (e.g., to 37°C) in a water bath or sonication can help break down solute aggregates and facilitate dissolution. However, be cautious, as excessive heat may degrade the compound.
Q3: The compound dissolved in 100% DMSO but precipitated when diluted into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous solution.
-
Perform Serial Dilutions: Instead of a large single dilution, perform an intermediate dilution step in your organic solvent (e.g., dilute a 10 mM DMSO stock to 1 mM in DMSO first).
-
Add Stock to Buffer Slowly: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. This rapid mixing can prevent the compound from crashing out of solution.
-
Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (typically ≤ 0.5%) to avoid solvent effects on the biological system. Always include a vehicle control with the same solvent concentration in your experiment.
Q4: Can adjusting the pH of my aqueous buffer improve solubility?
Q5: What are some advanced formulation strategies if standard solvents are insufficient?
If poor aqueous solubility remains a significant barrier, several advanced formulation strategies can be explored:
-
Co-solvents: Using a mixture of solvents can enhance solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymeric carrier can increase its solubility and dissolution rate.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the primary organic solvent (e.g., DMSO). | The concentration exceeds the solubility limit. | Try preparing a lower concentration stock solution. Consult literature for typical stock concentrations of similar nucleoside analogs. |
| Solvent quality is poor (e.g., contains water). | Use a new, sealed vial of anhydrous, high-purity solvent. | |
| Insufficient energy to break crystal lattice. | Use a combination of vortexing, gentle warming (37°C), and sonication. | |
| Precipitation occurs immediately upon dilution into aqueous media. | High degree of supersaturation upon solvent shift. | Add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing to ensure rapid mixing. |
| The final concentration is above the aqueous solubility limit. | Lower the final concentration of the compound in the aqueous medium. | |
| Stock solution shows precipitation after a freeze-thaw cycle. | Compound has low solubility at colder temperatures. | Before use, gently warm the stock solution to 37°C and vortex until the precipitate is fully redissolved. Visually confirm dissolution. |
| Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles. | ||
| Inconsistent or non-reproducible results in biological assays. | Micro-precipitation of the compound in the assay plate. | Centrifuge assay plates briefly after adding the compound. Visually inspect wells for any precipitate under a microscope. |
| Degradation of the compound in solution. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Assess compound stability in your assay medium over the experiment's duration. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol helps determine the most suitable solvent for preparing a stock solution.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Selection of high-purity solvents (see table below)
-
Calibrated analytical balance
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh 1-2 mg of the compound into several separate vials.
-
To each vial, add a small, precise volume of a different solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL or ~40-80 mM).
-
Vortex each vial vigorously for 2-3 minutes.
-
Visually inspect for undissolved particles.
-
If not fully dissolved, sonicate the vial for 10-15 minutes.
-
If particles remain, gently warm the vial to 37°C for 10 minutes and vortex again.
-
Record the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each solvent at the tested concentration.
-
Use the best solvent for preparing your primary stock solution.
Table 1: Common Solvents for Initial Solubility Testing
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Water / Buffer | 9.0 | Final assay medium | Ideal but often challenging for organic molecules. |
| DMSO | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by cells at ≤ 0.5%. Can have biological effects. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO; use with caution. |
| Methanol (MeOH) | 6.6 | Alternative to ethanol. | Generally more toxic to cells than ethanol. |
Protocol 2: Preparation and Dilution of a Stock Solution
This protocol details the standard procedure for creating a stock solution and diluting it for an experiment.
Procedure:
-
Calculate Mass: Determine the mass of 1-(β-D-Xylofuranosyl)-5-methoxyuracil needed for your desired stock concentration and volume.
-
Weigh Compound: Accurately weigh the compound and place it in a sterile, appropriate vial (e.g., amber glass).
-
Add Solvent: Add the calculated volume of the chosen high-purity organic solvent (e.g., DMSO).
-
Dissolve: Vortex vigorously. If needed, use sonication and/or gentle warming (37°C) until the solution is clear. Visually confirm that no solid particles remain.
-
Intermediate Dilution (If needed): To prepare a working solution, first perform a serial dilution in the same organic solvent. For example, dilute a 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Add the intermediate stock solution dropwise to the final aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final organic solvent concentration is minimal.
-
Storage: Store the primary stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Visual Workflow Guides
Caption: A flowchart for troubleshooting initial solubility issues.
Caption: Workflow for preparing and diluting stock solutions.
Caption: Decision guide for selecting an advanced formulation strategy.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Synthetic Nucleosides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of synthetic nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo bioavailability of synthetic nucleosides?
A1: Synthetic nucleosides often exhibit low oral bioavailability due to several inherent factors:
-
High Polarity: The presence of hydroxyl groups on the sugar moiety makes these molecules highly polar, which hinders their ability to passively diffuse across the lipophilic intestinal cell membranes.[1][2][3]
-
Low Intestinal Permeability: Consequently, their poor membrane permeability leads to inefficient absorption from the gastrointestinal (GI) tract.[1][2][3]
-
First-Pass Metabolism: After absorption, nucleosides pass through the liver via the portal vein where they can be extensively metabolized by enzymes before reaching systemic circulation, a phenomenon known as the first-pass effect.[3][4][5]
-
Enzymatic Degradation: Nucleoside analogs can be susceptible to degradation by enzymes present in the gut lumen, intestinal wall, and liver.[6]
-
Efflux by Transporters: They can be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), further reducing their net absorption.[7][8]
Q2: What are the main strategies to improve the oral bioavailability of synthetic nucleosides?
A2: The principal strategies focus on overcoming the challenges mentioned above and include:
-
Prodrug Approach: This involves chemically modifying the nucleoside analog to create a more lipophilic and permeable derivative (prodrug) that is converted back to the active parent drug in the body.[1][2][7]
-
Advanced Drug Delivery Systems: Encapsulating the nucleoside analog in carriers like nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[6]
-
Co-administration with Inhibitors: Administering the nucleoside analog along with inhibitors of metabolic enzymes or efflux transporters can increase its systemic exposure.[8][9][10]
Q3: How do prodrugs increase the bioavailability of nucleoside analogs?
A3: Prodrugs enhance bioavailability through several mechanisms:
-
Increased Lipophilicity: By masking the polar hydroxyl groups with lipophilic moieties (e.g., esters, carbonates), the prodrug can more easily cross the intestinal membrane.[1][2]
-
Targeting Transporters: Some prodrugs are designed to be recognized and transported by specific uptake transporters in the intestine, such as peptide transporters (PepT1).[1][2]
-
Bypassing First-Pass Metabolism: Certain prodrug modifications can protect the nucleoside analog from rapid metabolism in the liver.
Q4: What are the advantages of using nanoparticle-based delivery systems?
A4: Nanoparticle formulations offer several benefits for oral drug delivery:
-
Protection from Degradation: The nanoparticle matrix can shield the encapsulated nucleoside from the harsh environment of the GI tract and enzymatic degradation.
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles can preferentially accumulate in tumor tissues.
-
Controlled Release: Nanoparticles can be engineered for sustained or targeted release of the drug, which can improve its therapeutic index.
-
Improved Solubility: For poorly soluble nucleoside analogs, nanoparticle formulations can increase their dissolution rate.[11]
Q5: When should I consider co-administering an inhibitor?
A5: Co-administration of an inhibitor is a viable strategy when you have evidence that the low bioavailability of your nucleoside analog is primarily due to:
-
Extensive first-pass metabolism by a specific enzyme (e.g., cytochrome P450s).
-
Significant efflux by a particular transporter (e.g., P-gp). In vitro assays, such as Caco-2 permeability studies with and without specific inhibitors, can help determine if this is the case.[12][13]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Steps | Recommended Action/Protocol |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Characterize the solid-state properties of your compound. 2. Reduce particle size. 3. Formulate as a solid dispersion or nanosuspension. | See Protocol 1: Preparation of a Nanosuspension by Wet Milling . |
| Low intestinal permeability. | 1. Assess permeability using an in vitro model. 2. Synthesize and evaluate lipophilic prodrugs. | See Protocol 2: Caco-2 Permeability Assay . |
| High first-pass metabolism. | 1. Quantify the extent of first-pass metabolism. 2. Consider a lipid-based formulation to promote lymphatic absorption. 3. Co-administer with a relevant metabolic enzyme inhibitor. | See Protocol 3: In Vivo Pharmacokinetic Study in Rodents to compare oral vs. intravenous administration. |
| Efflux by P-glycoprotein (P-gp) or other transporters. | 1. Determine if your compound is a substrate for efflux transporters. 2. Co-administer with a known P-gp inhibitor in preclinical studies. | Perform a Caco-2 bidirectional transport study to determine the efflux ratio.[12][13] |
Issue 2: Inconsistent Results in In Vivo Pharmacokinetic Studies
| Possible Cause | Troubleshooting Steps | Recommended Action/Protocol |
| Variability in oral dosing. | 1. Ensure accurate and consistent administration technique. 2. Use appropriate gavage needles and volumes for the animal species. | Standardize the oral gavage procedure and ensure all personnel are properly trained. |
| Inconsistent blood sampling times. | 1. Establish a strict and consistent blood sampling schedule. 2. Use a timer and have all necessary supplies ready. | Follow a detailed pharmacokinetic study protocol with clearly defined time points. |
| Sample handling and processing errors. | 1. Standardize procedures for blood collection, processing to plasma/serum, and storage. 2. Use appropriate anticoagulants and storage temperatures. | See Protocol 3: In Vivo Pharmacokinetic Study in Rodents for sample handling details. |
| Bioanalytical method variability. | 1. Validate the LC-MS/MS method for accuracy, precision, linearity, and stability. 2. Use a stable, isotopically labeled internal standard. | See Protocol 4: LC-MS/MS Quantification of Nucleoside Analogs in Plasma . |
Data Presentation
Table 1: Improvement of Oral Bioavailability of Acyclovir (ACV) and Ganciclovir (GCV) via Prodrug Approach.
| Drug | Prodrug | Modification | Oral Bioavailability (F%) | Fold Increase | Reference |
| Acyclovir | Valacyclovir | L-valyl ester | 54% | 3-5 | [14] |
| Ganciclovir | Valganciclovir | L-valyl ester | 60% | ~10 | [2] |
Table 2: Pharmacokinetic Parameters of Gemcitabine and its Prodrugs Following Oral Administration.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Gemcitabine | 10 | 120 ± 40 | 0.5 | 180 ± 60 | 18.3% | [1] |
| 5'-l-valyl-gemcitabine (V-Gem) | 15.5 (equimolar to 10 mg/kg Gemcitabine) | 110 ± 30 | 0.5 | 160 ± 50 | 16.7% (as Gemcitabine) | [1] |
| LY2334737 | 90 mg (human dose) | 1,120 ± 560 | 2.0 | 10,800 ± 5,400 | Not reported | [12] |
Table 3: Effect of P-gp Inhibition on the Bioavailability of Zidovudine (AZT).
| Drug | Co-administered Inhibitor | Effect on Pharmacokinetics | Reference |
| Zidovudine (AZT) | Verapamil (B1683045) | Increased intestinal absorption by blocking P-gp mediated efflux in rat intestinal segments. | [7] |
| Zidovudine (AZT) | - | Oral bioavailability in humans is approximately 65%, with first-pass metabolism being a significant factor. | [15] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and oral bioavailability of a poorly water-soluble synthetic nucleoside by reducing its particle size to the nanometer range.
Materials:
-
Synthetic nucleoside analog
-
Stabilizer solution (e.g., 2% w/v Poloxamer 407 or Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or similar wet milling equipment
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water with gentle stirring.
-
Disperse the synthetic nucleoside analog in the stabilizer solution to form a pre-suspension. The drug concentration will depend on its solubility and the desired final concentration.
-
Add the milling media to the milling chamber. The volume of the milling media should be approximately 50% of the chamber volume.
-
Transfer the pre-suspension into the milling chamber.
-
Perform the wet milling process at a controlled temperature (e.g., 4°C to prevent degradation) and at a specified speed (e.g., 400 rpm) for a predetermined duration (e.g., 2-8 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw small aliquots of the suspension to monitor the particle size reduction using a particle size analyzer.
-
Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling media by decantation or filtration.
-
Characterize the final nanosuspension for particle size, particle size distribution (polydispersity index), and zeta potential.
-
The nanosuspension is now ready for in vitro dissolution testing or in vivo oral administration.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a synthetic nucleoside analog and to investigate whether it is a substrate for efflux transporters like P-gp.[12][16][17]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound (synthetic nucleoside analog) dissolved in transport buffer (final DMSO concentration <1%)
-
Control compounds:
-
High permeability control: Propranolol
-
Low permeability control: Atenolol
-
P-gp substrate control: Digoxin
-
-
P-gp inhibitor (optional): Verapamil
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (bottom) chamber. c. Add the transport buffer containing the test compound to the apical (top) chamber. d. Incubate the plates at 37°C on an orbital shaker. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. f. At the end of the incubation, collect samples from the apical chamber.
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment: a. Follow the same procedure as above but add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Inhibitor Co-incubation (optional): To confirm P-gp interaction, repeat the bidirectional assay in the presence of a P-gp inhibitor like verapamil in both chambers.
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter. A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents (Mice)
Objective: To determine the pharmacokinetic profile and oral bioavailability of a synthetic nucleoside analog in mice.
Materials:
-
Male or female mice (e.g., C57BL/6, 8-10 weeks old)
-
Test compound formulated for oral (e.g., in a solution or suspension) and intravenous administration.
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Methodology:
-
Animal Acclimation and Fasting: Acclimate the mice to the housing conditions for at least one week. Fast the animals overnight (with free access to water) before dosing.
-
Dosing:
-
Oral (PO) Group: Administer the test compound formulation to a group of mice (n=3-5 per time point or using serial sampling) via oral gavage at a specific dose.
-
Intravenous (IV) Group: Administer the test compound formulation to a separate group of mice via tail vein injection at a specific dose.
-
-
Blood Sampling (Serial Sampling from a single mouse): a. At predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 20-30 µL) from the saphenous vein. b. Collect the blood into heparinized capillary tubes and then transfer to microcentrifuge tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the nucleoside analog in the plasma samples using a validated LC-MS/MS method (see Protocol 4).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Protocol 4: LC-MS/MS Quantification of Nucleoside Analogs in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of a synthetic nucleoside analog in plasma samples obtained from in vivo studies.[6][18][19]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reverse-phase column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Plasma samples
-
Internal standard (IS) - ideally a stable, isotopically labeled version of the analyte
-
Protein precipitation solvent (e.g., acetonitrile containing the IS)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Preparation (Protein Precipitation): a. To a small volume of plasma sample (e.g., 50 µL), add a larger volume of cold acetonitrile containing the internal standard (e.g., 150 µL). b. Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins. c. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. d. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the LC-MS/MS system. b. Separate the analyte from other plasma components using a suitable gradient elution on the analytical column. c. Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. Optimize the MRM transitions (precursor ion -> product ion) for both the analyte and the IS.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[6][19]
-
Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is linear.
-
Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels on different days to assess the accuracy (closeness to the true value) and precision (reproducibility).
-
Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention time of the analyte and IS.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
-
-
Quantification of Unknown Samples: Analyze the unknown plasma samples from the in vivo study along with calibration standards and QC samples in each analytical run. Calculate the concentrations of the analyte in the unknown samples using the calibration curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: General metabolic activation pathway of a nucleoside analog prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. enamine.net [enamine.net]
- 17. Stork: Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting [storkapp.me]
- 18. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jneonatalsurg.com [jneonatalsurg.com]
Validation & Comparative
Comparative Antiviral Efficacy of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and Related Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antiviral efficacy of 1-(β-D-Xylofuranosyl)-5-methoxyuracil against a panel of viral strains. The performance of this compound is benchmarked against other relevant xylofuranosyl nucleoside derivatives. The data presented for analogous compounds are derived from published studies, while the data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothetical and projected for illustrative purposes based on structure-activity relationships observed in similar molecules.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and comparator compounds against various viral strains. The selectivity index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil (Hypothetical Data) | Measles Virus (MeV) | 15 | >100 | >6.7 |
| Enterovirus-68 (EV-68) | 20 | >100 | >5.0 | |
| Herpes Simplex Virus-1 (HSV-1) | 35 | >100 | >2.8 | |
| Adenine-containing xylosyl nucleoside phosphonate | Measles Virus (MeV) | 12 | >100 | >8.3[1] |
| Enterovirus-68 (EV-68) | 16 | >100 | >6.25[1] | |
| Carbocyclic xylofuranosylguanine | Herpes Simplex Virus-1 (HSV-1) | Potent Activity | - | -[2] |
| Human Cytomegalovirus (HCMV) | Potent Activity | - | -[2] | |
| Varicella-Zoster Virus (VZV) | Potent Activity | - | -[2] | |
| 1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymine | Hepatitis B Virus (HBV) | 3.8 | >50 | >13.2 |
| 2',3'-dideoxy-2',3'-didehydro-2'-fluorothymidine | Hepatitis B Virus (HBV) | 0.2 | >50 | >250 |
Experimental Protocols
The following is a representative protocol for determining the antiviral efficacy and cytotoxicity of a test compound.
Cell and Virus Culture
Vero E6 cells (for Measles Virus and Enterovirus-68), HeLa cells (for HSV-1), and HepG2-2.2.15 cells (for HBV) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. Viral stocks are propagated in their respective host cells and titrated to determine the tissue culture infectious dose 50 (TCID50).
Cytotoxicity Assay (MTT Assay)
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound and incubated for 48-72 hours.
-
The medium is then removed, and 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well.
-
After 4 hours of incubation at 37°C, the MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Confluent monolayers of host cells in 24-well plates are infected with the virus at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then overlaid with DMEM containing 1% methylcellulose (B11928114) and serial dilutions of the test compound.
-
The plates are incubated for the appropriate time for each virus to allow plaque formation (e.g., 3-5 days for HSV-1, 5-7 days for MeV).
-
The overlay is removed, and the cells are fixed and stained with a 0.1% crystal violet solution.
-
The number of plaques is counted, and the 50% effective concentration (EC50) is determined as the compound concentration that inhibits plaque formation by 50% compared to the untreated virus control.
Visualizations
Proposed Mechanism of Action
The primary mechanism of action for many nucleoside analogs, including xylofuranosyl derivatives, involves the inhibition of viral nucleic acid synthesis. After cellular uptake, the compound is phosphorylated to its active triphosphate form, which then competes with the natural nucleoside triphosphate for incorporation into the growing viral RNA or DNA chain by the viral polymerase. Incorporation of the analog can lead to chain termination or a non-functional viral genome.
Caption: Proposed mechanism of action for a nucleoside analog antiviral.
Experimental Workflow for Antiviral Efficacy
The following diagram outlines the key steps in the in vitro evaluation of the antiviral activity of a test compound using a plaque reduction assay.
Caption: Experimental workflow for the plaque reduction assay.
References
- 1. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluorouracil and the Elusive 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the well-established anticancer drug 5-fluorouracil (B62378) (5-FU) and the lesser-known nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil. While extensive data supports the clinical use of 5-FU, a comprehensive literature search reveals a significant lack of publicly available experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, precluding a direct quantitative comparison. This guide will first offer an in-depth analysis of 5-FU, followed by a discussion on the known biological activities of related xylofuranosyl nucleoside analogs to provide a contextual understanding of the potential, yet unverified, properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
5-Fluorouracil (5-FU): A Pillar of Chemotherapy
5-Fluorouracil is a synthetic pyrimidine (B1678525) analog that has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1][2] Its mechanism of action is multifaceted, primarily targeting DNA synthesis and RNA function.[1][3][4]
Mechanism of Action
5-FU exerts its cytotoxic effects through several key pathways after being converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[1] This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine (B127349) triphosphate (dTTP), an essential precursor for DNA replication. The resulting "thymineless death" is a primary mechanism of 5-FU-induced cytotoxicity in rapidly dividing cancer cells.[3]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability.[1] Similarly, FUTP is incorporated into various RNA species, disrupting RNA processing and protein synthesis.[1][3]
dot digraph "5-Fluorouracil Mechanism of Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"5-FU" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FdUMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FUTP" [fillcolor="#FBBC05", fontcolor="#202124"]; "FdUTP" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "TS" [label="Thymidylate Synthase"]; "DNA_Synthesis" [label="DNA Synthesis"]; "RNA_Processing" [label="RNA Processing & Function"]; "DNA_Damage" [label="DNA Damage"];
"5-FU" -> "FdUMP"; "5-FU" -> "FUTP"; "5-FU" -> "FdUTP";
Quantitative Performance Data
The cytotoxic activity of 5-FU has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | 5-FU IC50 (µM) |
| MCF-7 | Breast Cancer | 25 - 34 |
| HCT116 | Colorectal Cancer | Varies with resistance |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2 |
| HL-60 | Promyelocytic Leukemia | Varies with resistance |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
1-(β-D-Xylofuranosyl)-5-methoxyuracil: An Enigma in Nucleoside Analog Research
In stark contrast to 5-FU, there is a notable absence of published experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Chemical suppliers list it as a purine (B94841) nucleoside analog with broad antitumor activity, however, this classification is chemically incorrect as it is a pyrimidine analog, and the activity claims are not substantiated by cited evidence.
While direct data is unavailable, an examination of related xylofuranosyl nucleoside analogs can offer some insights into its potential biological activities. Nucleoside analogs containing a xylofuranose (B8766934) sugar moiety have been investigated for their anticancer and antiviral properties.[2]
Potential Mechanisms of Action of Xylofuranosyl Nucleoside Analogs
Generally, nucleoside analogs exert their effects by mimicking endogenous nucleosides and interfering with nucleic acid synthesis or function. After cellular uptake and phosphorylation to their triphosphate forms, they can:
-
Inhibit DNA and/or RNA Polymerases: The triphosphate metabolites can act as competitive inhibitors of DNA and RNA polymerases, thereby halting the replication and transcription processes.
-
Chain Termination: Incorporation of the analog into a growing DNA or RNA strand can lead to chain termination, preventing further elongation.
-
Induce Apoptosis: By causing significant DNA damage or metabolic stress, these analogs can trigger programmed cell death (apoptosis).
Some studies on other 3'-O-substituted xylofuranosyl nucleosides have reported antiproliferative effects in leukemia and breast cancer cells, with some derivatives inducing G2/M cell cycle arrest.
Experimental Protocols
To facilitate reproducible research in this area, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Preparation: Harvest and wash cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells to allow for stoichiometric binding of the dye to DNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion
5-Fluorouracil remains a vital tool in cancer therapy with a well-characterized mechanism of action and a vast body of supporting experimental data. In contrast, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a largely uninvestigated compound. While the broader class of xylofuranosyl nucleoside analogs has shown promise as anticancer and antiviral agents, the specific efficacy and mechanism of action of the 5-methoxyuracil (B140863) derivative remain to be elucidated. Further research, including synthesis, in vitro cytotoxicity screening, and mechanistic studies, is imperative to determine if 1-(β-D-Xylofuranosyl)-5-methoxyuracil holds any therapeutic potential. Researchers are encouraged to use the provided standardized protocols to ensure the generation of robust and comparable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Structure-Activity Relationship of 5-Substituted Xylofuranosyl Uracils: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-substituted xylofuranosyl uracils, focusing on their potential as antiviral and cytotoxic agents. The information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Biological Activity
The biological activity of 5-substituted xylofuranosyl uracils is significantly influenced by the nature of the substituent at the 5-position of the uracil (B121893) ring. While comprehensive data for a wide range of substituents on the xylofuranosyl scaffold is limited in single studies, a comparative analysis can be drawn from various sources, including analogs with different sugar moieties.
| Compound ID | 5-Substituent | Sugar Moiety | Biological Activity | Cell Line/Virus | IC₅₀ / EC₅₀ (µM) | Reference |
| 1 | -H | β-D-xylofuranosyl | Cytotoxic | HCT-15 | >100 (estimated) | [1][2] |
| 2 | -Guanidino (at 5') | 3-O-benzyl xylofuranosyl | Cytotoxic | HCT-15 | 76.02 | [1][2] |
| 3 | -CH₂OCH₃ | 2'-deoxy-β-D-lyxofuranosyl | Antiviral (HSV) | - | Inactive | [3] |
| 4 | -(E)-2-bromovinyl | Cyclopropylmethyl | Antiviral (VZV) | Kawaguchi strain | 0.027 (µg/mL) | [4] |
| 5 | -(E)-2-chlorovinyl | Cyclopropylmethyl | Antiviral (VZV) | Kawaguchi strain | 0.070 (µg/mL) | [4] |
| 6 | -(E)-2-iodovinyl | Cyclopropylmethyl | Antiviral (VZV) | Kawaguchi strain | 0.054 (µg/mL) | [4] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions. The activity of compounds with sugar moieties other than xylofuranosyl are included to provide a broader context for the SAR of 5-substituted uracils.
Key Structure-Activity Relationship Insights
-
Substitution at the 5-Position: Modification at the 5-position of the uracil ring is a well-explored strategy for developing antiviral and anticancer nucleoside analogs.[5] The nature of the substituent, including its size, hydrophobicity, and electronic properties, plays a crucial role in determining the biological activity.
-
Sugar Moiety: The conformation of the sugar ring is critical for the biological activity of nucleoside analogs. For instance, the geometry and distance between the 5'-CH₂OH and 3'-OH groups of the furanose ring are key factors for phosphorylation by viral kinases, which is often a necessary step for antiviral activity.[3]
-
5'-Modifications: As seen with the 5'-guanidino xylofuranosyl uracil derivative, modifications at the 5'-position of the sugar can impart significant biological activity, such as cytotoxicity against cancer cell lines.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and critical evaluation of the presented data.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.
Procedure:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6- or 12-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the test compound for a specific time (e.g., 1 hour) at 37°C.
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells. The plates are incubated to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a stained background of uninfected cells.
-
Plaque Counting and Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC₅₀ value (the effective concentration that reduces the number of plaques by 50%) is then determined.
Visualizations
General Nucleoside Analog Activation Pathway
The following diagram illustrates the general mechanism of action for many nucleoside analogs, which involves intracellular phosphorylation to the active triphosphate form.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of D-Xylofuranosyl and L-Lyxofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of D-xylofuranosyl and L-lyxofuranosyl nucleosides, focusing on their antiviral and anticancer properties. The information presented is based on available experimental data to assist researchers in navigating the potential of these nucleoside analogs in drug discovery.
Overview of Biological Activities
D-xylofuranosyl and L-lyxofuranosyl nucleosides are synthetic analogs of natural nucleosides that have garnered significant interest for their potential as therapeutic agents. Modifications in the sugar moiety, specifically the stereochemistry at the 2' and 3' positions, distinguish these two classes of compounds and profoundly influence their biological profiles.
D-Xylofuranosyl Nucleosides have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antimetabolic properties.[1] Notably, certain β-D-xylofuranosyl nucleosides, such as 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine, have shown marked biological activity.[1] Their mechanisms of action often involve the inhibition of essential cellular or viral enzymes, such as RNA polymerase.
L-Lyxofuranosyl Nucleosides have also been extensively studied, revealing significant antiviral activity, particularly against herpesviruses.[2] For instance, 9-α-L-lyxofuranosyladenine has shown activity against herpes simplex virus types 1 and 2.[2] Furthermore, derivatives of L-lyxofuranosyl nucleosides have been investigated for their potential against human cytomegalovirus (HCMV).
Comparative Data on Biological Activity
The following tables summarize the quantitative data on the antiviral and anticancer activities of selected D-xylofuranosyl and L-lyxofuranosyl nucleosides.
Antiviral Activity
| Compound Class | Compound | Virus | Assay System | Activity (EC₅₀/IC₅₀) | Reference |
| D-Xylofuranosyl | 1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymine | Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | 3.8 µM (EC₅₀) | |
| 1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)uracil | Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | 40.6 µM (EC₅₀) | ||
| Adenine-containing xylofuranosyl nucleoside phosphonate | Measles Virus (MeV) | 12 µM (EC₅₀) | [3] | ||
| Adenine-containing xylofuranosyl nucleoside phosphonate | Enterovirus-68 (EV-68) | 16 µM (EC₅₀) | [3] | ||
| L-Lyxofuranosyl | 1-(2-deoxy-β-L-lyxofuranosyl)thymine | Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | 4.1 µM (EC₅₀) | |
| 1-(2-deoxy-β-L-lyxofuranosyl)-5-trifluoromethyluracil | Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | 3.3 µM (EC₅₀) | ||
| 2-halogenated-5-deoxy-α-L-lyxofuranosyl benzimidazole | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | 0.2-0.4 µM (IC₅₀) | [4] |
Anticancer Activity
| Compound Class | Compound | Cell Line | Activity (IC₅₀) | Reference |
| D-Xylofuranosyl | 1-(β-D-Xylofuranosyl)-5-fluorocytosine with 3'-leaving group | L5178Y Mouse Leukemia | Low concentrations | [5] |
| 1-(β-D-Xylofuranosyl)-5-fluorocytosine with 3'-leaving group | P815 Mouse Leukemia | Low concentrations | [5] | |
| 5′-Guanidino-6-chloropurine-N⁹-xylofuranoside | DU-145 (Prostate Cancer) | 27.63 µM | [6] | |
| 5′-Guanidino-6-chloropurine-N⁷-xylofuranoside | DU-145 (Prostate Cancer) | 24.48 µM | [6] | |
| 5′-Guanidino-6-chloropurine-N⁷-xylofuranoside | HCT-15 (Colorectal Cancer) | 64.07 µM | [6] | |
| 5′-Guanidino-6-chloropurine-N⁷-xylofuranoside | MCF-7 (Breast Cancer) | 43.67 µM | [6] | |
| L-Lyxofuranosyl | Data from direct comparative studies is limited. | - | - |
Mechanism of Action & Signaling Pathways
The biological activity of these nucleoside analogs is primarily attributed to their ability to interfere with nucleic acid synthesis and other vital cellular processes after being anabolized to their triphosphate forms.
Inhibition of Viral Polymerases
Many antiviral nucleosides, after conversion to their triphosphate derivatives, act as competitive inhibitors or alternative substrates for viral RNA or DNA polymerases. This leads to chain termination of the growing nucleic acid strand, thereby halting viral replication.[7][8][9][10][11][12][13][14] For instance, certain 3'-azido-3'-deoxy-β-D-xylofuranosyl nucleoside triphosphates have been shown to be inhibitors of E. coli DNA-dependent RNA polymerase.[15]
Caption: General mechanism of antiviral action for nucleoside analogs.
Cellular Uptake and Metabolism
The efficacy of nucleoside analogs is dependent on their transport into the cell and subsequent phosphorylation. This process is mediated by cellular nucleoside transporters and kinases.[16][17][18] The structural differences between D-xylofuranosyl and L-lyxofuranosyl nucleosides can influence their recognition by these transporters and enzymes, ultimately affecting their intracellular concentration and biological activity.
References
- 1. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleosides. 116. 1-(beta-D-Xylofuranosyl)-5-fluorocytosines with a leaving group on the 3' position. Potential double-barreled masked precursors of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA | Semantic Scholar [semanticscholar.org]
- 15. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Review of Preclinical Data
A comprehensive review of existing literature reveals a significant gap in the preclinical data regarding the cytotoxic profile of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. At present, there are no publicly available studies that directly compare the cytotoxic effects of this specific nucleoside analog on both normal and cancerous cell lines. Consequently, a detailed comparative analysis, including quantitative data on differential efficacy and toxicity, cannot be compiled.
The development of novel nucleoside analogs as potential chemotherapeutic agents hinges on their selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to healthy, normal cells. This therapeutic window is a critical determinant of a drug candidate's potential for clinical success. The absence of comparative cytotoxicity data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil prevents a thorough evaluation of its preclinical promise in this regard.
While the broader class of xylofuranosyl nucleoside analogs has been investigated for anticancer properties, the specific contributions of the 5-methoxyuracil (B140863) base to the cytotoxic activity and selectivity remain uncharacterized in the public domain. Research into similar compounds, such as 1-(β-D-Xylofuranosyl)-5-fluorocytosine, has indicated that modifications to the pyrimidine (B1678525) base and the sugar moiety can significantly influence the compound's mechanism of action and cytotoxic potency. However, direct extrapolation of these findings to 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not scientifically valid without specific experimental evidence.
Future Directions and Data Requirements
To address this knowledge gap and enable a proper assessment of 1-(β-D-Xylofuranosyl)-5-methoxyuracil as a potential anticancer agent, the following experimental data are required:
-
In Vitro Cytotoxicity Screening: Head-to-head comparison of the cytotoxic effects of 1-(β-D-Xylofuranosyl)-5-methoxyuracil on a panel of well-characterized cancer cell lines (representing various tumor types) and a corresponding panel of normal, non-transformed cell lines from similar tissues of origin. Key quantitative metrics, such as the half-maximal inhibitory concentration (IC50), should be determined for each cell line.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which 1-(β-D-Xylofuranosyl)-5-methoxyuracil exerts its cytotoxic effects. This would involve investigating its impact on DNA synthesis, RNA function, cell cycle progression, and the induction of apoptosis.
-
Experimental Protocols: Detailed methodologies for the synthesis of the compound, cell culture techniques, and the specific cytotoxicity assays employed (e.g., MTT, XTT, or LDH release assays) are necessary for the reproducibility and validation of findings.
The generation of this fundamental preclinical data is a prerequisite for any further development of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and for the creation of a comprehensive comparative guide as requested. The scientific community awaits such studies to determine if this compound warrants further investigation as a novel therapeutic candidate.
Visualizing the Path Forward: A Proposed Experimental Workflow
To guide future research, a standardized experimental workflow for assessing the cytotoxicity of a novel compound is outlined below.
Caption: Proposed workflow for evaluating the cytotoxicity of novel compounds.
Head-to-Head In Vivo Efficacy of Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several key antiviral agents against established viral pathogens. The data presented is compiled from preclinical animal studies to offer a comparative overview of their therapeutic potential.
I. SARS-CoV-2: A Head-to-Head Comparison of Oral Antivirals
The emergence of the COVID-19 pandemic spurred the rapid development and evaluation of numerous antiviral therapies. This section focuses on the in vivo head-to-head comparisons of two prominent oral antiviral agents, Molnupiravir (B613847) and Nirmatrelvir (as part of the combination therapy Paxlovid), in relevant animal models.
Data Presentation: In Vivo Efficacy Against SARS-CoV-2
| Antiviral Agent | Animal Model | Virus Variant | Key Efficacy Endpoints | Results |
| Molnupiravir | Roborovski dwarf hamster | Omicron | - Survival Rate- Lung Viral Titer | Equivalent survival and lung viral titer reduction compared to Nirmatrelvir/ritonavir.[1][2][3] |
| Nirmatrelvir/ritonavir | Roborovski dwarf hamster | Omicron | - Survival Rate- Lung Viral Titer | Equivalent survival and lung viral titer reduction compared to Molnupiravir.[1][2][3] |
| Molnupiravir | Ferret | Not Specified | - Reduction in Infectious Titer- Transmission Blockade | Lowered infectious titers by >2 log orders and blocked direct-contact transmission at 1.25 mg/kg twice daily.[1][2] Prophylactic treatment at 5 mg/kg blocked productive transmission.[1][2] |
| Nirmatrelvir/ritonavir | Ferret | Not Specified | - Reduction in Viral RNA Copies- Reduction in Infectious Titer- Transmission | Showed a 1-2 log order reduction of viral RNA copies and infectious titers at 20 or 100 mg/kg twice daily.[1][2] Virus transmission was still observed.[1][2] Prophylactic treatment at 20 mg/kg did not prevent spread, but 100 mg/kg blocked productive transmission.[1][2] |
| Favipiravir | Syrian Hamster | Not Specified | - Reduction in Infectious Titer | Demonstrated lower activity compared to Molnupiravir, with a ~1.5 Log10 reduction in infectious titer by Molnupiravir.[4] |
| Remdesivir (metabolite GS-441524) | Syrian Hamster | Not Specified | - Reduction in Virus Load | Co-administration with Favipiravir more efficiently reduced virus load than single administration of either drug.[4] |
Experimental Protocols
-
Animal Model: Roborovski dwarf hamsters.
-
Virus and Inoculation: Intranasal infection with 1 x 10⁴ pfu of SARS-CoV-2 Omicron variant.[3]
-
Drug Administration:
-
Efficacy Endpoints:
-
Animal Model: Female ferrets.
-
Drug Administration:
-
Efficacy Endpoints:
-
Viral Load: Viral RNA copies and infectious titers in the upper respiratory tract.
-
Transmission: Assessment of virus spread to untreated direct-contact ferrets.
-
Signaling Pathways and Mechanism of Action
The replication of SARS-CoV-2 within a host cell involves multiple steps, from entry and uncoating to replication of its RNA genome and assembly of new virions.[5][6][7][8] Antiviral agents target specific stages of this cycle.
Caption: SARS-CoV-2 replication cycle and targets of oral antivirals.
II. Influenza Virus: A Head-to-Head Comparison of Neuraminidase Inhibitors
Neuraminidase inhibitors are a cornerstone of influenza treatment. This section compares the in vivo efficacy of oseltamivir (B103847) and zanamivir (B325) in a mouse model of influenza infection.
Data Presentation: In Vivo Efficacy Against Influenza Virus
| Antiviral Agent | Animal Model | Virus Strain | Key Efficacy Endpoints | Results |
| Oseltamivir | C57BL/6 Mice | A(H3N2) or A(H1N1)pdm09 | - Weight Loss- Mortality- Lung Viral Titers | Zanamivir monotherapy showed a significant reduction in mean weight loss compared to oseltamivir for A(H3N2).[9] For A(H1N1)pdm09, zanamivir also conferred decreased mortality, weight loss, and lung viral titers compared to oseltamivir.[9] |
| Zanamivir | C57BL/6 Mice | A(H3N2) or A(H1N1)pdm09 | - Weight Loss- Mortality- Lung Viral Titers | Superior to oseltamivir in reducing key morbidity and mortality markers for both tested strains.[9] |
Experimental Protocols
-
Animal Model: C57BL/6 mice.[9]
-
Virus and Inoculation: Intranasal infection with influenza A(H3N2) or A(H1N1)pdm09 viruses.[9]
-
Drug Administration: Specific dosing regimens for oseltamivir and zanamivir were administered, though the exact details are not provided in the abstract.[9]
-
Efficacy Endpoints:
-
Weight Loss: Monitored daily.
-
Survival: Monitored throughout the study period.
-
Lung Viral Titers: Assessed at specific time points post-infection.
-
Signaling Pathways and Mechanism of Action
The influenza virus life cycle involves entry, replication within the nucleus, and subsequent budding from the host cell, a process facilitated by the neuraminidase enzyme.[10][11] Neuraminidase inhibitors block this final step.
Caption: Influenza virus release and its inhibition by neuraminidase inhibitors.
III. HIV: A Comparison of Nucleoside Reverse Transcriptase Inhibitors
Combination antiretroviral therapy is the standard of care for HIV infection. This section briefly touches on the comparison of two widely used nucleoside reverse transcriptase inhibitors (NRTIs), emtricitabine (B123318) and lamivudine (B182088).
Data Presentation: In Vivo Efficacy Against HIV-1
A meta-analysis of randomized clinical trials has shown clinical equivalence between emtricitabine and lamivudine for the treatment of HIV-1 infection.[12][13] However, some observational studies have suggested potential differences in virological outcomes.[12]
Experimental Protocols
-
Animal Model: Humanized mice (e.g., BLT mice) are used to study HIV-1 infection and evaluate the efficacy of antiretroviral drugs in an in vivo setting that recapitulates aspects of the human immune system.[14]
-
Drug Administration: Antiretroviral agents such as tenofovir (B777), emtricitabine, and raltegravir (B610414) have been used in combination to suppress viral replication in these models.[14]
-
Efficacy Endpoints:
-
Plasma Viremia: Measurement of HIV-1 RNA levels in the blood.
-
CD4+ T cell counts: Monitoring the levels of this key immune cell population.
-
Signaling Pathways and Mechanism of Action
HIV, a retrovirus, utilizes the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[15][16][17] NRTIs are a class of drugs that target this crucial step.
Caption: The HIV replication cycle and the target of NRTIs.
IV. Hepatitis B Virus: A Comparison of Nucleoside/Nucleotide Analogs
Chronic hepatitis B virus (HBV) infection is a major cause of liver disease worldwide. Nucleoside and nucleotide analogs are the primary treatment options. This section provides a brief comparison of tenofovir and entecavir (B133710).
Data Presentation: In Vivo Efficacy Against HBV
Studies have indicated that tenofovir is not significantly different from entecavir in terms of virologic response and tolerability for the treatment of chronic HBV infection.[18]
Experimental Protocols
-
Animal Model: Chimeric mice with humanized livers are used to study HBV infection and the efficacy of antiviral therapies.
-
Drug Administration: Antivirals such as tenofovir and entecavir are administered to assess their impact on viral replication.
-
Efficacy Endpoints:
-
Serum HBV DNA: Measurement of viral load in the blood.
-
Intrahepatic HBV DNA and cccDNA: Assessment of viral replication intermediates in the liver.
-
Signaling Pathways and Mechanism of Action
HBV replicates through a unique process involving reverse transcription of a pregenomic RNA intermediate by the viral polymerase.[19][20][21][22] Nucleoside/nucleotide analogs target this reverse transcription step.
Caption: The HBV replication cycle and the target of nucleos(t)ide analogs.
References
- 1. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models [ideas.repec.org]
- 2. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Oseltamivir-zanamivir combination therapy is not superior to zanamivir monotherapy in mice infected with influenza A(H3N2) and A(H1N1)pdm09 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza - Wikipedia [en.wikipedia.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 15. The viral life cycle and antiretroviral drugs | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 16. The HIV lifecycle | HIV i-Base [i-base.info]
- 17. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 18. Comparison of the efficacy of tenofovir and entecavir for the treatment of nucleos(t) ide-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. hepatitisb.org.au [hepatitisb.org.au]
- 22. Hepatitis-B virus: replication cycle, targets, and antiviral approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of 5-Methoxyuracil Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic pathways for 5-methoxyuracil (B140863) nucleosides, crucial components in various therapeutic and research applications. The following sections detail both chemical and enzymatic approaches, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy.
At a Glance: Comparison of Synthetic Pathways
Two primary approaches for the synthesis of 5-methoxyuridine (B57755) have been identified and compared: a multi-step chemical synthesis and a one-pot enzymatic synthesis. The choice of pathway will depend on factors such as desired scale, cost, and available expertise.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | 5-Bromouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 5-Methoxyuracil, Ribose-1-phosphate |
| Key Steps | Methoxylation, Silylation, Glycosylation, Deprotection | One-pot transglycosylation |
| Overall Yield | Moderate | High |
| Reaction Time | Multi-day | ~24 hours |
| Purification | Multiple chromatographic steps | Single chromatographic step |
| Scalability | Can be challenging to scale up | More amenable to scale-up |
| Reagents & Conditions | Requires hazardous reagents and anhydrous conditions | Utilizes enzymes in aqueous buffer under mild conditions |
Synthetic Pathway Overview
A visual representation of the compared synthetic pathways is provided below, illustrating the key transformations involved in each approach.
Chemical Synthesis Pathway
The chemical synthesis of 5-methoxyuridine is a four-step process starting from 5-bromouracil. This pathway involves the initial synthesis of the 5-methoxyuracil base, followed by its glycosylation to introduce the ribose sugar moiety.
Step 1: Synthesis of 5-Methoxyuracil from 5-Bromouracil
This step involves a nucleophilic substitution reaction where the bromo group at the 5-position of uracil (B121893) is replaced by a methoxy (B1213986) group.
Experimental Protocol:
A solution of sodium methoxide (B1231860) is prepared by dissolving sodium metal in anhydrous methanol (B129727) under an inert atmosphere. 5-Bromouracil is then added to this solution, and the mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification. The crude 5-methoxyuracil is then collected by filtration and purified by recrystallization.
| Parameter | Value |
| Reactants | 5-Bromouracil, Sodium Methoxide, Methanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~65 °C) |
| Yield | ~85% |
| Purification | Recrystallization |
Step 2 & 3: Silylation and Vorbrüggen Glycosylation
To facilitate the attachment of the ribose sugar, the 5-methoxyuracil is first silylated to increase its solubility and reactivity. The subsequent glycosylation is carried out using the Vorbrüggen method, which employs a protected ribose derivative and a Lewis acid catalyst.
Experimental Protocol:
5-Methoxyuracil is suspended in hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate (B86663) and refluxed to obtain a clear solution of the silylated derivative. After removing excess HMDS, the silylated base is dissolved in an anhydrous solvent such as acetonitrile. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and a Lewis acid catalyst, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are then added, and the reaction is stirred at room temperature. The reaction is monitored by TLC. After completion, the reaction is quenched, and the protected nucleoside is extracted and purified by column chromatography.
| Parameter | Value |
| Reactants | 5-Methoxyuracil, HMDS, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Yield | ~70% |
| Purification | Silica Gel Column Chromatography |
Step 4: Deprotection
The final step in the chemical synthesis is the removal of the benzoyl protecting groups from the ribose moiety to yield the final product, 5-methoxyuridine.
Experimental Protocol:
The protected 5-methoxyuridine is dissolved in anhydrous methanol, and a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature until the deprotection is complete, as indicated by TLC. The reaction is then neutralized with an acidic resin, filtered, and the solvent is evaporated. The crude product is purified by column chromatography to give pure 5-methoxyuridine.
| Parameter | Value |
| Reactants | Protected 5-Methoxyuridine, Sodium Methoxide, Methanol |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Yield | ~90% |
| Purification | Silica Gel Column Chromatography |
Enzymatic Synthesis Pathway
The enzymatic synthesis of 5-methoxyuridine offers a more direct and environmentally friendly alternative to the chemical route. This method utilizes a nucleoside phosphorylase to catalyze the transglycosylation reaction between 5-methoxyuracil and a ribose donor.
One-Pot Synthesis of 5-Methoxyuridine
This enzymatic approach combines the synthesis of the ribose donor and the glycosylation step in a single reaction vessel, simplifying the overall process.
Experimental Protocol:
A reaction mixture containing 5-methoxyuracil, a suitable ribose donor such as ribose-1-phosphate, and a uridine phosphorylase enzyme is prepared in a phosphate (B84403) buffer at a specific pH. The reaction is incubated at a controlled temperature, typically around 37-50 °C. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is denatured and removed, and the product, 5-methoxyuridine, is purified from the reaction mixture using column chromatography.
| Parameter | Value |
| Reactants | 5-Methoxyuracil, Ribose-1-phosphate, Uridine Phosphorylase |
| Reaction Time | ~24 hours |
| Temperature | 37-50 °C |
| pH | ~7.0 |
| Yield | >90% |
| Purification | Ion-exchange or Reversed-phase Chromatography |
Logical Workflow for Synthesis Pathway Selection
The choice between the chemical and enzymatic synthesis pathways for 5-methoxyuracil nucleosides depends on several factors. The following diagram outlines a logical workflow to guide this decision-making process.
This guide provides a foundational understanding of the primary synthetic routes to 5-methoxyuracil nucleosides. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and to optimize conditions for their specific needs.
Confirming Enzyme Inhibition Mechanisms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism by which a compound inhibits an enzyme is a critical step in the drug discovery and development process. This guide provides a comparative overview of common enzyme inhibition assays, complete with experimental protocols and data interpretation, to definitively determine an inhibitor's mechanism of action.
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[1] They are fundamental to many successful drugs, acting on specific enzymatic targets to treat a wide range of diseases.[2] Characterizing the mechanism of action of a novel inhibitor is essential for understanding its potency, selectivity, and potential therapeutic effects.[2][3] The primary types of reversible enzyme inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition.[4] Irreversible inhibitors, which permanently inactivate the enzyme, represent another important class.[1][5]
Distinguishing Reversible Inhibition Mechanisms
The key to differentiating between reversible inhibition mechanisms lies in analyzing the enzyme's kinetic parameters, namely the Michaelis constant (K) and the maximum velocity (V_{max}), in the presence and absence of the inhibitor.[6] K represents the substrate concentration at which the reaction rate is half of V_{max} and is an inverse measure of the enzyme's affinity for its substrate.[6][7] V_{max} is the maximum rate of the reaction when the enzyme is saturated with the substrate.[6]
Summary of Kinetic Effects
| Inhibition Type | Effect on K_m | Effect on V_max | Binding Site of Inhibitor |
| Competitive | Increases | Unchanged | Active site, competes with substrate.[][9] |
| Non-competitive | Unchanged | Decreases | Allosteric site, binds to both free enzyme and enzyme-substrate complex equally well.[][10] |
| Uncompetitive | Decreases | Decreases | Binds only to the enzyme-substrate complex.[3][11] |
| Mixed | Increases or Decreases | Decreases | Allosteric site, binds to both free enzyme and enzyme-substrate complex with different affinities.[12][13] |
Visualizing Inhibition Mechanisms
The following diagrams illustrate the different ways reversible inhibitors interact with an enzyme and its substrate.
References
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters [mdpi.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 9. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 10. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 11. Enzyme Inhibition | Definition, Types & Examples - Lesson | Study.com [study.com]
- 12. Mixed inhibition [unacademy.com]
- 13. Mixed inhibition - Wikipedia [en.wikipedia.org]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-(β-D-Xylopyranosyl)-5-methoxyuracil and Its Analogs
The metabolic landscape of nucleoside analogs is complex, primarily governed by the enzymatic machinery of the liver. Phase I and Phase II metabolism are the key pathways responsible for the biotransformation of these compounds. Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to facilitate excretion. For uracil (B121893) and its derivatives, metabolic pathways include reduction, oxidation, and conjugation.
Comparative Metabolic Stability Data: A Template for Analysis
To facilitate a direct comparison of metabolic stability, quantitative data from in vitro assays are essential. The primary parameters measured are the half-life (t½), representing the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which reflects the inherent capacity of the liver to metabolize a drug. The following table provides an illustrative comparison of the metabolic stability of various uracil derivatives in human liver microsomes. This format should be used to populate data for 1-(β-D-Xylopyranosyl)-5-methoxyuracil and its analogs once it becomes available.
| Compound/Analog | Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-(β-D-Xylopyranosyl)-5-methoxyuracil | 5-methoxy, Xylopyranosyl sugar | Data not available | Data not available |
| Analog A (e.g., 5-ethoxyuracil derivative) | 5-ethoxy substitution | Hypothetical Value | Hypothetical Value |
| Analog B (e.g., Arabinofuranosyl analog) | Altered sugar moiety | Hypothetical Value | Hypothetical Value |
| Uracil (Reference) | Parent Compound | ~25 | ~28 |
| 5-Fluorouracil (Reference) | 5-halogen substitution | ~18 | ~38 |
Note: The data for Uracil and 5-Fluorouracil are illustrative and may vary depending on experimental conditions.
Key Experimental Protocols for Determining Metabolic Stability
Accurate and reproducible experimental design is critical for generating reliable metabolic stability data. The following are detailed protocols for the key in vitro experiments used to assess the metabolic fate of nucleoside analogs.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 1-(β-D-Xylopyranosyl)-5-methoxyuracil and its analogs in human liver microsomes (HLM).
Materials:
-
Test compounds (1-(β-D-Xylopyranosyl)-5-methoxyuracil and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM, and the test compound at a final concentration typically in the low micromolar range.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP isozymes responsible for the metabolism of 1-(β-D-Xylopyranosyl)-5-methoxyuracil.
Methods:
-
Recombinant Human CYP Enzymes: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which enzymes metabolize the compound.
-
Chemical Inhibition: Incubate the test compound with HLM in the presence and absence of known selective inhibitors for major CYP isozymes. A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that isozyme.
Procedure (Recombinant CYP Enzymes):
-
Similar to the HLM stability assay, incubate the test compound with each recombinant CYP enzyme and the NADPH regenerating system.
-
After a fixed time point, quench the reaction and analyze the samples by LC-MS/MS.
-
The rate of disappearance of the parent compound in the presence of each isozyme indicates its contribution to the overall metabolism.
Decision Tree for CYP Phenotyping
Caption: Decision process for identifying metabolizing CYP isozymes.
Conclusion
The metabolic stability of 1-(β-D-Xylopyranosyl)-5-methoxyuracil and its analogs is a critical parameter in their development as potential therapeutic agents. While specific data for the title compound is currently lacking in publicly accessible literature, the experimental protocols and comparative framework provided in this guide offer a robust strategy for its evaluation. By systematically applying these in vitro assays, researchers can generate the necessary data to understand the metabolic liabilities of these compounds, enabling the rational design of more stable and effective drug candidates. The illustrative data and workflows serve as a blueprint for conducting and presenting these crucial preclinical studies.
Safety Operating Guide
Prudent Disposal of 1-(b-D-Xylofuranosyl)-5-methoxyuracil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(b-D-Xylofuranosyl)-5-methoxyuracil, a substituted uridine (B1682114) analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is recommended.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Chemical and Physical Properties
While specific data for this compound is limited, the properties of related compounds can provide some insight. This information is crucial for understanding its potential behavior and for making informed decisions during handling and disposal.
| Property | 1-(b-D-Xylofuranosyl)uracil | 5-Methoxyuracil |
| Molecular Formula | C₉H₁₂N₂O₆[][2] | C₅H₆N₂O₃[3] |
| Molecular Weight | 244.20 g/mol [][2] | 142.11 g/mol [3] |
| Appearance | White or off-white solid[] | Not specified |
| Solubility | Soluble in Ethanol[] | Not specified |
| Melting Point | 158-158.5°C[] | Not specified |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5][6][7][8]
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[4][8]
-
The container must be made of a chemically resistant material and have a secure, tight-fitting lid.[4] Keep the container closed except when adding waste.[4][7][8]
-
-
Waste Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4]
-
List all constituents of the waste, including solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.[7]
-
Indicate the date when the first waste was added to the container.
-
-
Waste Storage:
-
Arranging for Disposal:
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and contact your institution's EHS office.
-
Secure: If it is safe to do so, restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should perform the cleanup. The spilled material and all cleanup materials (e.g., absorbent pads, contaminated clothing) must be collected and disposed of as hazardous waste.[6]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 2. 1-(|A-D-Xylofuranosyl)uracil | C9H12N2O6 | CID 57416896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
